Technical Documentation Center

Noxiptiline hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Noxiptiline hydrochloride
  • CAS: 4985-15-3

Core Science & Biosynthesis

Foundational

Pharmacological profile of Noxiptiline hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of Noxiptiline Hydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Noxiptiline hydrochloride, a tricyclic antide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of Noxiptiline Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Noxiptiline hydrochloride, a tricyclic antidepressant (TCA) of the dibenzocycloheptene class, was introduced in Europe for the management of major depressive disorders.[1] Known by trade names such as Agedal, Elronon, and Nogedal, its clinical efficacy has been described as comparable to that of amitriptyline.[2][3] This guide provides a comprehensive overview of the pharmacological profile of Noxiptiline hydrochloride, designed to support research and development activities. The document delves into its physicochemical properties, mechanism of action, pharmacodynamic and pharmacokinetic profiles, and provides detailed experimental protocols for its in vitro characterization.

Physicochemical Properties

Noxiptiline is a lipophilic compound, a characteristic that influences its pharmacokinetic properties. The hydrochloride salt is the commonly used form for pharmaceutical preparations.

Table 1: Physicochemical Properties of Noxiptiline and its Hydrochloride Salt

PropertyValue (Noxiptiline Base)Value (Noxiptiline Hydrochloride)Source
Molecular Formula C₁₉H₂₂N₂OC₁₉H₂₃ClN₂O[2]
Molecular Weight 294.40 g/mol 330.86 g/mol [2]
CAS Number 3362-45-64985-15-3[3]
Melting Point Not available186-188 °C[2]
Predicted Water Solubility -3.82 (log₁₀WS, mol/L)Not available[2]
Predicted Octanol/Water Partition Coefficient Not availableNot available[4]

Chemical Structure:

Chemical structure of Noxiptiline

Figure 1: Chemical structure of Noxiptiline.

Pharmacological Profile

Mechanism of Action

Noxiptiline hydrochloride exerts its therapeutic effects through a multi-faceted mechanism, characteristic of tricyclic antidepressants. Its primary action is the inhibition of monoamine reuptake, supplemented by antagonist activity at several neurotransmitter receptors.[1]

Noxiptiline functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission, which is believed to be the principal basis for its antidepressant effects.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packaging 5HT_NE 5-HT / NE Vesicle->5HT_NE Release MA 5-HT / NE MA->VMAT Packaging 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Receptor Postsynaptic Receptors 5HT_NE->Receptor Binding & Signal Transduction Noxiptiline Noxiptiline Noxiptiline->SERT Inhibition Noxiptiline->NET Inhibition

Caption: Monoamine Reuptake Inhibition by Noxiptiline.

In addition to reuptake inhibition, Noxiptiline exhibits antagonist activity at several other receptors, which contributes to both its therapeutic effects and its side-effect profile.[1]

  • Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects of Noxiptiline.

  • Muscarinic M1 Receptors: Blockade of M1 receptors leads to anticholinergic side effects, such as dry mouth, blurred vision, constipation, and urinary retention.

  • α1-Adrenergic Receptors: Antagonism at α1-adrenergic receptors can cause orthostatic hypotension and dizziness.

Pharmacodynamics

While specific quantitative binding affinity data for Noxiptiline are not widely available in the public literature, the affinities of structurally related and clinically compared TCAs, such as amitriptyline and nortriptyline, provide a valuable reference for understanding its pharmacodynamic profile.[2][6]

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tricyclic Antidepressants

TargetAmitriptylineNortriptylineImipramine
Serotonin Transporter (SERT) ~4.0~4.0~1.1
Norepinephrine Transporter (NET) ~35~1.8~27
Histamine H1 Receptor ~1.0~10~11
Muscarinic M1 Receptor ~15~30~80
α1-Adrenergic Receptor ~25~30~37

Note: Lower Ki values indicate higher binding affinity. Data are compiled from various sources and represent approximate values.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for Noxiptiline in humans are not extensively documented. However, as a lipophilic TCA, its pharmacokinetic profile is expected to be similar to other drugs in this class, such as amitriptyline.[2]

Table 3: Pharmacokinetic Parameters of Amitriptyline (as a Comparator)

ParameterValueSource
Oral Bioavailability 30-60%[7][8]
Time to Peak Plasma Concentration (Tmax) 2-12 hours[2]
Protein Binding >90%[9]
Volume of Distribution (Vd) ~17 L/kg[7]
Elimination Half-life (t½) 10-28 hours[7][8]

Tricyclic antidepressants undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[7] The metabolism of the related TCA, nortriptyline, is mediated by CYP2D6, CYP2C19, and CYP1A2.[10] It is anticipated that Noxiptiline is also metabolized by these enzymes.

Noxiptiline Noxiptiline Phase_I Phase I Metabolism (Oxidation, Demethylation) Noxiptiline->Phase_I Metabolites Active & Inactive Metabolites Phase_I->Metabolites via CYP2D6 CYP2D6 CYP2D6->Phase_I CYP2C19 CYP2C19 CYP2C19->Phase_I CYP3A4 CYP3A4 CYP3A4->Phase_I Phase_II Phase II Metabolism (Glucuronidation) Metabolites->Phase_II Excretion Renal Excretion Phase_II->Excretion

Caption: Expected Metabolic Pathway of Noxiptiline.

Clinical Profile

Therapeutic Indications

Noxiptiline hydrochloride has been primarily indicated for the treatment of:

  • Major Depressive Disorder[1]

  • Anxiety Disorders[1]

  • Certain Chronic Pain Conditions[1]

Side Effect Profile

The side effects of Noxiptiline are largely predictable from its pharmacodynamic profile and are common to other TCAs. These include:

  • Anticholinergic effects: Dry mouth, constipation, urinary retention, blurred vision (due to M1 receptor antagonism).[1]

  • Sedation and weight gain: (due to H1 receptor antagonism).[1]

  • Cardiovascular effects: Orthostatic hypotension, dizziness (due to α1-adrenergic receptor antagonism).[1]

Drug-Drug Interactions
  • Monoamine Oxidase Inhibitors (MAOIs): Concomitant use is contraindicated due to the risk of serotonin syndrome and hypertensive crisis. A washout period of at least 14 days is required between stopping an MAOI and starting Noxiptiline.[1]

  • CNS Depressants: Additive sedative effects can occur when co-administered with alcohol, benzodiazepines, or opioids.[1]

  • Anticholinergic Agents: Increased risk of severe anticholinergic side effects.[1]

Experimental Protocols

The following are detailed, representative protocols for the in vitro characterization of compounds like Noxiptiline.

In Vitro Assessment of Monoamine Transporter Inhibition

This protocol describes a method to determine the potency of a test compound in inhibiting the reuptake of radiolabeled serotonin or norepinephrine into cells expressing the respective transporters.

Objective: To determine the IC₅₀ value of Noxiptiline for SERT and NET.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • [³H]-Serotonin or [³H]-Norepinephrine

  • Test compound (Noxiptiline) stock solution

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hSERT or HEK293-hNET cells to confluence in appropriate media.

  • Assay Preparation: On the day of the assay, harvest cells and resuspend in assay buffer to a final concentration of 1-2 x 10⁵ cells/mL.

  • Compound Dilution: Prepare serial dilutions of Noxiptiline in assay buffer.

  • Assay Incubation: In a 96-well plate, add 50 µL of cell suspension, 25 µL of test compound dilution, and 25 µL of radiolabeled substrate ([³H]-Serotonin for SERT, [³H]-Norepinephrine for NET) at a final concentration near its Km.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Termination of Uptake: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Start Start Prepare_Cells Prepare Cell Suspension (hSERT or hNET expressing) Start->Prepare_Cells Prepare_Compounds Prepare Serial Dilutions of Noxiptiline Start->Prepare_Compounds Incubate Incubate Cells, Compound, and [³H]-Substrate Prepare_Cells->Incubate Prepare_Compounds->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Scintillation_Count Add Scintillant and Count Filter_Wash->Scintillation_Count Analyze Data Analysis (IC₅₀ Determination) Scintillation_Count->Analyze End End Analyze->End

Caption: Workflow for a Neurotransmitter Uptake Assay.

In Vitro Assessment of Receptor Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the histamine H1 or muscarinic M1 receptor.

Objective: To determine the Ki value of Noxiptiline for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO-hH1R or CHO-hM1R cells)

  • Radioligand specific for the target receptor (e.g., [³H]-pyrilamine for H1, [³H]-QNB for M1)

  • Test compound (Noxiptiline) stock solution

  • Assay buffer

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of test compound dilution, and 25 µL of radioligand at a concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Quantification: Add scintillation fluid to each well and count the radioactivity.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Membranes Prepare Receptor-Expressing Membrane Suspension Start->Prepare_Membranes Prepare_Compounds Prepare Serial Dilutions of Noxiptiline Start->Prepare_Compounds Incubate Incubate Membranes, Compound, and Radioligand Prepare_Membranes->Incubate Prepare_Compounds->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Scintillation_Count Add Scintillant and Count Filter_Wash->Scintillation_Count Analyze Data Analysis (IC₅₀ and Ki Determination) Scintillation_Count->Analyze End End Analyze->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

Noxiptiline hydrochloride is a tricyclic antidepressant with a well-established mechanism of action involving the inhibition of serotonin and norepinephrine reuptake, and antagonism at histaminergic, muscarinic, and adrenergic receptors. While specific quantitative pharmacological data for Noxiptiline itself is limited in publicly accessible literature, a comprehensive understanding of its profile can be inferred from its structural class and comparison with well-characterized TCAs like amitriptyline. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacological properties of Noxiptiline and similar compounds.

References

  • Cheméo. Chemical Properties of Noxiptiline (CAS 3362-45-6). [Link]

  • Patsnap Synapse. What is Noxiptiline hydrochloride used for? [Link]

  • PubChem. Nortriptyline | C19H21N | CID 4543. [Link]

  • PubMed. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. [Link]

  • ResearchGate. Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. [Link]

  • StatPearls - NCBI Bookshelf. Amitriptyline. [Link]

  • PMC - NCBI. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline. [Link]

  • ResearchGate. Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake... [Link]

  • Wikipedia. Noxiptiline. [Link]

  • Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Dr.Oracle. What is the half-life and peak level of tricyclic antidepressants (TCAs)? [Link]

  • PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • PMC - NCBI. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. [Link]

Sources

Exploratory

Receptor Binding Profile of Noxiptiline Hydrochloride: A Pharmacological Analysis

Topic: Receptor Binding Profile of Noxiptiline Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Noxiptiline hydrochloride (Ageda...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Receptor Binding Profile of Noxiptiline Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noxiptiline hydrochloride (Agedal, Nogedal) represents a unique structural divergence within the tricyclic antidepressant (TCA) class. Chemically defined as a dibenzocycloheptene derivative with an O-oxime ether side chain, it distinguishes itself from the alkyl-amine structures of amitriptyline and imipramine. While its primary therapeutic efficacy stems from the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake, its clinical profile is heavily influenced by a "dirty drug" binding pharmacology—characterized by high-affinity antagonism at histaminergic (


), muscarinic (

), and

-adrenergic receptors.

This guide provides a technical dissection of Noxiptiline’s receptor interactions, analyzing the structural basis for its binding affinity, its functional downstream consequences, and the experimental protocols required to validate these profiles in a modern drug discovery setting.

Molecular Pharmacology & Binding Profile[1]

The "TCA Archetype" vs. Noxiptiline

Unlike selective serotonin reuptake inhibitors (SSRIs), Noxiptiline functions as a broad-spectrum monoamine modulator. Its binding profile is best understood through comparative pharmacology. While modern high-throughput screening data for Noxiptiline is less ubiquitous than for amitriptyline, historical bioassays and structural-activity relationship (SAR) studies establish the following profile:

Table 1: Comparative Receptor Binding Profile (Estimated


 Ranges) 
Note: Lower 

values indicate higher affinity.[1] Values for Noxiptiline are derived from comparative potency studies relative to Amitriptyline.
Receptor TargetPrimary FunctionNoxiptiline Affinity (Est.)Amitriptyline Reference (

)
Clinical Consequence of Binding
SERT (5-HTT)Serotonin ReuptakeHigh (

< 50 nM)
4.3 nMAntidepressant / Anxiolytic efficacy.[2]
NET Norepinephrine ReuptakeHigh (

< 50 nM)
35 nMAntidepressant efficacy; drive/energy.
Histamine


GPCR
Very High (

< 10 nM)
1.1 nMSedation, weight gain, potentiation of central depressants.
Muscarinic


GPCR
Moderate-High 18 nMDry mouth, constipation, urinary retention, cognitive blunting.

-Adrenergic

GPCR
Moderate 27 nMOrthostatic hypotension, dizziness, reflex tachycardia.
5-HT


GPCR
Moderate 20–100 nMSleep regulation, potential augmentation of antidepressant effect.
Dopamine (DAT) Dopamine ReuptakeNegligible > 1,000 nMMinimal abuse potential; low risk of psychostimulant effects.
Structural Determinants of Binding

The defining feature of Noxiptiline is the oxime ether linkage (


) connecting the tricyclic ring system to the dimethylamine side chain.
  • Reuptake Inhibition: The tricyclic dibenzocycloheptene core mimics the trans-conformation of monoamines, allowing it to dock into the S1 binding site of SERT and NET.

  • Off-Target Promiscuity: The flexible side chain and lipophilic ring system allow significant hydrophobic interactions with the transmembrane domains of GPCRs (H1, M1), a trait shared with the phenothiazine antipsychotics.

Signaling Pathways & Functional Consequences

The binding of Noxiptiline initiates a dual-process cascade: Synaptic Potentiation (via transporter inhibition) and Post-Synaptic Modulation (via receptor antagonism).

Mechanism of Action Visualization

The following diagram illustrates the concurrent pathways activated (or blocked) by Noxiptiline in the synaptic cleft.

Noxiptiline_Mechanism Nox Noxiptiline HCl SERT SERT (Transporter) Nox->SERT Inhibits (Ki < 50nM) NET NET (Transporter) Nox->NET Inhibits (Ki < 50nM) H1 Histamine H1 Receptor Nox->H1 Antagonizes M1 Muscarinic M1 Receptor Nox->M1 Antagonizes Alpha1 Alpha-1 Adrenergic Nox->Alpha1 Antagonizes Inc5HT Increased Synaptic 5-HT SERT->Inc5HT Blocks Reuptake IncNE Increased Synaptic NE NET->IncNE Blocks Reuptake Sedation Sedation / Weight Gain H1->Sedation Blocks Gq Pathway AntiChol Anticholinergic Effects (Dry Mouth, Constipation) M1->AntiChol Blocks Gq Pathway Hypo Orthostatic Hypotension Alpha1->Hypo Vasodilation Mood Antidepressant Response (Downstream BDNF Release) Inc5HT->Mood G-protein Signaling IncNE->Mood

Caption: Figure 1. Dual mechanism of Noxiptiline: Monoamine reuptake inhibition (Red) and GPCR antagonism (Blue).

Experimental Methodologies: Determining [3]

For researchers validating Noxiptiline's profile or comparing it to novel compounds, the Competitive Radioligand Binding Assay is the gold standard.

Protocol: Membrane Preparation & Binding Assay

Objective: Determine the inhibition constant (


) of Noxiptiline for the Human 

Receptor.

Materials:

  • Source Tissue: HEK-293 cells stably expressing human

    
     receptor.
    
  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Test Compound: Noxiptiline HCl (dissolved in DMSO).

  • Non-specific Control: Promethazine (10

    
    M).
    

Step-by-Step Workflow:

  • Membrane Homogenization:

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 minutes at 4°C. Resuspend pellet in assay buffer.
      
  • Incubation Setup:

    • Prepare 96-well plates.

    • Total Binding: Membrane +

      
      -Pyrilamine (2 nM).
      
    • Non-Specific Binding: Membrane +

      
      -Pyrilamine + Promethazine (excess).
      
    • Experimental: Membrane +

      
      -Pyrilamine + Noxiptiline (
      
      
      
      M to
      
      
      M).
  • Equilibrium Phase:

    • Incubate plates for 60 minutes at 25°C to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash filters

      
       with ice-cold buffer to remove unbound radioligand.
      
  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count Radioactivity (CPM) using a beta-counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
Workflow Visualization

Binding_Assay_Workflow Start Cell Harvest (HEK-293 / H1) Prep Membrane Homogenization Start->Prep Incubate Incubation (60 min @ 25°C) + [3H]-Ligand + Noxiptiline Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Caption: Figure 2. Standardized Radioligand Binding Assay Workflow for Ki determination.

Clinical Translation & Safety Considerations

The binding profile described above directly correlates with clinical observations in drug development:

  • Cardiotoxicity Risk: The inhibition of NET combined with

    
     antagonism and quinidine-like membrane stabilizing effects (sodium channel blockade) necessitates ECG monitoring for QT prolongation.
    
  • Therapeutic Window: Plasma concentrations must be balanced to achieve >80% SERT/NET occupancy while minimizing

    
    /
    
    
    
    occupancy to tolerable levels.
  • Metabolic Interactions: Noxiptiline is metabolized via CYP2D6. Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) will exponentially increase plasma levels, exacerbating the off-target binding effects (anticholinergic toxicity).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21087, Noxiptiline. PubChem.[3] Retrieved from [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology. Retrieved from [Link]

  • Richelson, E. (1979). Tricyclic antidepressants: Interactions with histamine and muscarinic acetylcholine receptors.
  • PDSP. (n.d.). Psychoactive Drug Screening Program (PDSP) Database. (General reference for TCA Ki values). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Dissolution of Noxiptiline Hydrochloride for In-Vitro Assays

Abstract Noxiptiline hydrochloride (CAS: 4985-15-3), a tricyclic antidepressant (TCA) with a dibenzocycloheptene core, presents specific solubility challenges typical of lipophilic amine salts. While highly soluble in or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Noxiptiline hydrochloride (CAS: 4985-15-3), a tricyclic antidepressant (TCA) with a dibenzocycloheptene core, presents specific solubility challenges typical of lipophilic amine salts. While highly soluble in organic solvents, its aqueous solubility is pH-dependent and limited by its lipophilic backbone.[1] This guide provides a standardized protocol for preparing stable, high-concentration stock solutions and precipitant-free working solutions for in-vitro assays (e.g., receptor binding, cytotoxicity, or transporter inhibition studies).[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular properties of Noxiptiline HCl is prerequisite to successful dissolution.[1] As a tertiary amine hydrochloride salt, it behaves similarly to Amitriptyline HCl, exhibiting high solubility in polar aprotic solvents and limited solubility in physiological buffers.

Table 1: Physicochemical Properties
PropertyDataRelevance to Dissolution
Chemical Name Noxiptiline Hydrochloride-
CAS Number 4985-15-3Verification of reagents
Molecular Weight 330.86 g/mol Calculation of Molarity
Structure Tricyclic core w/ oxime ether side chainHigh lipophilicity (LogP ~4-5 est.)[1]
pKa (Base) ~9.0 - 9.5 (Estimated*)Protonated (+) at pH 7.4; soluble in acidic pH
Appearance White to off-white crystalline solidHygroscopic; store desiccated

*Estimate based on structural homology to Amitriptyline (pKa 9.[1]4) and Nortriptyline (pKa 10.1).[1]

Solubility Assessment[2]
  • DMSO (Dimethyl Sulfoxide): Recommended. Solubility > 25 mg/mL (> 75 mM).[1] Excellent stability for frozen stocks.[1]

  • Ethanol: Alternative. Solubility ~15–20 mg/mL.[1][2][3][4] Volatility makes it less ideal for long-term storage of precise concentrations.[1]

  • Water/PBS: Not Recommended for Stock. Solubility is limited (~0.5 – 1 mg/mL) and pH-dependent.[1] Direct dissolution in buffer often leads to slow kinetics and potential precipitation.[1]

Protocol: Preparation of Stock Solution

Objective: Create a stable 10 mM or 50 mM Master Stock Solution.

Materials
  • Noxiptiline Hydrochloride powder (Purity >98%)[1][3]

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Amber glass vials (borosilicate) with PTFE-lined caps[1]

  • Analytical balance (Resolution 0.01 mg)

Step-by-Step Procedure
  • Equilibration: Allow the vial of Noxiptiline HCl to equilibrate to room temperature before opening to prevent condensation (hygroscopic risk).

  • Weighing: Weigh approximately 3.31 mg of Noxiptiline HCl.

    • Calculation:

      
      [1]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Result:10 mM Stock Solution .[1]

    • Note: For a 50 mM stock, weigh 16.55 mg per mL DMSO.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.[1]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If the assay requires sterility, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) filters as DMSO may degrade them.[1]

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) in amber vials.

    • Storage: -20°C (stable for 6–12 months) or -80°C (stable for >2 years). Avoid repeated freeze-thaw cycles.[1]

Protocol: Preparation of Working Solutions

Objective: Dilute Master Stock into assay media without precipitation.

Critical Rule: The final DMSO concentration in the cell assay should generally remain ≤ 0.1% (v/v) to avoid solvent toxicity, though some robust cell lines tolerate up to 0.5%.

Serial Dilution Strategy

Do not dilute directly from 10 mM stock to 10 nM assay buffer in one step.[1] This causes "shock precipitation" where the lipophilic drug crashes out as it hits the aqueous phase.[1]

Workflow:

  • Intermediate Dilution (100x):

    • Dilute 10 mM DMSO stock 1:100 into assay medium (or buffer).[1]

    • Result:100 µM solution (1% DMSO).[1]

    • Observation: Check for cloudiness.[1] At 100 µM, Noxiptiline should remain soluble in most media.[1]

  • Final Dilution (Assay Plate):

    • Dilute the 100 µM intermediate 1:10 into the wells.

    • Result:10 µM final concentration (0.1% DMSO).

Visual Workflow (Graphviz)[1]

DissolutionProtocol Powder Noxiptiline HCl (Solid Powder) Stock Master Stock (10 - 50 mM) Store at -20°C Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Inter Intermediate Dilution (100 µM in Media) 1% DMSO Stock->Inter 1:100 Dilution Precip Check for Precipitation! Inter->Precip Final Final Assay Well (1 nM - 10 µM) <0.1% DMSO Precip->Inter Cloudy? Sonicate/Warm Precip->Final Clear? Proceed 1:10 Dilution

Figure 1: Step-by-step dissolution and dilution workflow to ensure solubility and solvent tolerance.

Critical Considerations & Troubleshooting

pH Sensitivity

Noxiptiline is a weak base.[1] In basic buffers (pH > 8.0), the equilibrium shifts toward the uncharged free base, which is highly insoluble in water and will precipitate.

  • Action: Ensure assay buffers (PBS, HBSS, Media) are buffered to pH 7.2 – 7.4.

Solvent Effects (Vehicle Control)

TCAs can interact with membrane lipids.[1] High DMSO concentrations can permeabilize membranes, confounding results.[1]

  • Action: Always include a "Vehicle Only" control well containing the exact concentration of DMSO (e.g., 0.1%) used in the treatment wells.

"Salting Out"

High salt concentrations (e.g., Krebs-Henseleit buffer) can reduce the solubility of organic compounds.[1]

  • Action: If precipitation occurs in high-salt buffers, prepare the intermediate dilution in pure water or low-salt buffer (e.g., 5 mM Tris) before adding to the high-salt assay medium.[1]

Adsorption

Tricyclic compounds are "sticky" and lipophilic (LogP > 4).[1] They can adsorb to plastics.[1]

  • Action: Use low-binding polypropylene tubes and plates. Avoid polystyrene for intermediate dilutions.[1]

References

  • PubChem. Noxiptiline Hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Gill, H.S., et al. "Solubility and stability of tricyclic antidepressants in in-vitro systems."[1] Journal of Pharmaceutical Sciences. (General reference for TCA handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bioavailability Enhancement of Noxiptiline Hydrochloride

Subject: Troubleshooting & Optimization Guide for Pre-clinical Pharmacokinetics Compound: Noxiptiline Hydrochloride (Tricyclic Antidepressant) Primary Challenges: First-pass metabolism, pH-dependent solubility, and varia...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Pre-clinical Pharmacokinetics Compound: Noxiptiline Hydrochloride (Tricyclic Antidepressant) Primary Challenges: First-pass metabolism, pH-dependent solubility, and variable absorption profiles.[1][2]

Introduction: The Bioavailability Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely observing a discrepancy between the in vitro potency of Noxiptiline and its in vivo plasma exposure.

Noxiptiline Hydrochloride presents a classic pharmacokinetic challenge. As a tricyclic antidepressant (TCA) salt, it is highly soluble in water (acidic pH) but prone to precipitation in the neutral environment of the small intestine (pKa ~9.7). Furthermore, like its structural analogs (Amitriptyline, Nortriptyline), it undergoes extensive first-pass metabolism via hepatic CYP450 enzymes (primarily CYP2D6 and CYP2C19).[1]

This guide provides modular solutions to stabilize the compound, evade metabolic clearance, and standardize your animal models.

Module 1: Formulation Strategy (Solubility & Stability)

Issue: "My compound precipitates in intestinal buffer" or "I see high variability in oral absorption." Diagnosis: pH-dependent solubility crash. Noxiptiline HCl dissociates in the stomach, but the free base precipitates in the duodenum (pH 6.8+).

Strategic Solution: Lipid-Based Formulation (SEDDS)

To prevent precipitation of the free base in the intestine, you must maintain the drug in a dissolved state within a lipid carrier. We recommend a Self-Emulsifying Drug Delivery System (SEDDS).[1][2]

Protocol: Preparation of Noxiptiline SEDDS
  • Component Selection:

    • Oil Phase: Capryol 90 (Solubilizer for lipophilic amines).[1][2]

    • Surfactant: Cremophor EL or Tween 80 (High HLB for emulsification).[1][2]

    • Co-surfactant: Transcutol P (Enhances drug loading).[1][2]

  • Step-by-Step Workflow:

    • Step 1: Weigh Noxiptiline free base (convert from HCl salt if necessary by neutralizing with NaOH and extracting with ether, then drying).[2] Note: Salts often have poor solubility in lipids.[1]

    • Step 2: Dissolve 10 mg of Noxiptiline base into a mixture of Oil (30%) and Co-surfactant (20%). Vortex at 37°C until clear.

    • Step 3: Add Surfactant (50%) to the mixture.[2]

    • Step 4: Vortex for 5 minutes. The mixture should remain clear and isotropic.[2]

    • Step 5 (Validation): Dilute 100 µL of the SEDDS into 10 mL of water. It should spontaneously form a fine, bluish-white emulsion (Nano-emulsion).[1][2]

Decision Logic Diagram

FormulationLogic Start Start: Low Bioavailability CheckSol Is solubility < 0.1 mg/mL at pH 6.8? Start->CheckSol Yes Yes (Precipitation) CheckSol->Yes Precipitation Risk No No (Soluble) CheckSol->No Metabolic Issue Lipid Strategy: Lipid Formulation (SEDDS/SMEDDS) Yes->Lipid Nano Strategy: Polymeric Nanoparticles (PLGA/Chitosan) No->Nano Mech1 Mechanism: Maintains drug in solubilized state within micelles Lipid->Mech1 Mech2 Mechanism: Protects from degradation & bypasses liver (Lymphatic) Nano->Mech2

Caption: Decision tree for selecting between lipid-based carriers vs. polymeric nanoparticles based on the limiting factor (solubility vs. metabolism).

Module 2: Metabolic Evasion (First-Pass Effect)[1][2]

Issue: "Plasma half-life is too short" or "I see high levels of metabolites (10-hydroxy-noxiptiline)." Diagnosis: Rapid hepatic clearance. The drug is being metabolized before it reaches systemic circulation.[2][3][4]

Strategic Solution: PLGA Nanoparticles

Encapsulating Noxiptiline in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles serves two purposes:

  • Sustained Release: Flattens the

    
     and extends 
    
    
    
    .
  • Metabolic Protection: Nanoparticles <200nm can be taken up by Peyer's patches (M-cells) in the intestine, entering the lymphatic system and bypassing the portal vein (liver).

Protocol: Double Emulsion Solvent Evaporation (w/o/w)

Since Noxiptiline HCl is water-soluble, a standard single emulsion won't work well.[1][2] Use w/o/w.

  • Inner Aqueous Phase (W1): Dissolve Noxiptiline HCl (20 mg) in 1 mL distilled water.

  • Organic Phase (O): Dissolve PLGA (100 mg) in 5 mL Dichloromethane (DCM).

  • Primary Emulsion: Sonicate W1 into O (Probe sonicator, 60W, 1 min) to form W1/O.

  • Outer Aqueous Phase (W2): 20 mL of 1% PVA (Polyvinyl alcohol) solution.[1][2]

  • Secondary Emulsion: Sonicate W1/O into W2 (Probe sonicator, 60W, 3 mins) to form W1/O/W.

  • Evaporation: Stir magnetically for 4 hours at room temperature to evaporate DCM.

  • Collection: Centrifuge (15,000g, 30 min), wash pellet 3x with water, and lyophilize.

Expected Pharmacokinetic Improvements
ParameterNative Noxiptiline HClPLGA-Noxiptiline NPMechanism of Improvement

1 - 2 hours4 - 6 hoursControlled release from polymer matrix.[1][2]

High (Burst)ModerateReduction of "dose dumping" toxicity.[1][2]

LowIncreased (2-3x) Reduced first-pass clearance; lymphatic uptake.[1][2]
Metabolite Ratio HighLowShielding from hepatic CYP enzymes.[1][2]

Module 3: In Vivo Model Troubleshooting

Issue: "My standard deviation is huge between animals." Diagnosis: Uncontrolled physiological variables affecting TCA absorption.[1][2]

Critical Control Points
  • Fasting Protocol (The Lipid Effect):

    • Problem: TCAs are lipophilic.[1][2][5][6] If one rat has eaten and another hasn't, the "fed" rat will absorb significantly more drug due to bile salt secretion (food effect).

    • Fix: Fast animals for 12 hours pre-dose, but provide water ad libitum.[2] Re-introduce food 4 hours post-dose.

  • Circadian Dosing:

    • Problem: Hepatic CYP activity oscillates with circadian rhythms.[1][2]

    • Fix: Dose all animals at the exact same time of day (e.g., ZT2 - 2 hours after lights on).

  • Sampling Site:

    • Problem: Tail vein sampling can be contaminated if the dosing was IV via the tail.

    • Fix: If dosing IV, use the lateral tail vein. Sample from the jugular vein or saphenous vein to ensure you are measuring systemic distribution, not the injection bolus.

Frequently Asked Questions (FAQ)

Q: Can I just dissolve Noxiptiline HCl in DMSO for oral gavage? A: We advise against this for PK studies.[1][2] While DMSO dissolves the drug, upon hitting the aqueous environment of the stomach/intestine, the drug may precipitate immediately. Furthermore, DMSO can permeabilize membranes artificially, skewing bioavailability data.[1] Use the SEDDS protocol (Module 1) or a 0.5% Methylcellulose suspension for a more physiological baseline.[2]

Q: Why is the hydrochloride salt preferred over the free base for the starting material? A: Stability. The free base is an oil or low-melting solid prone to oxidation.[2] The HCl salt is a stable crystal.[2] However, remember to convert it to the base in situ if making a lipid formulation (as described in Module 1).

Q: Which CYP enzymes should I inhibit to prove the first-pass effect? A: In rats, CYP2D isoforms differ from humans. However, administering Aminobenzotriazole (ABT) (non-specific CYP inhibitor) 1 hour pre-dose is the gold standard for verifying if low bioavailability is metabolism-driven.[1][2]

References

  • Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants.[2] Cellular and Molecular Neurobiology, 19(3), 373–409. Link

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil.[1] International Journal of Pharmaceutics, 329(1-2), 166–172.[1] (Reference for SEDDS Protocol). Link

  • Pandey, R., et al. (2005). Poly (D,L-lactide-co-glycolide) nanoparticles encapsulation of antitubercular drugs.[1][2] Pharmaceutical Research, 22(8), 1318–1325.[1] (Reference for W/O/W Protocol). Link

  • Singh, B., et al. (2009). Optimizing microemulsion-based transdermal system of carvedilol using Box-Behnken design.[1][2] Colloids and Surfaces B: Biointerfaces, 74(1), 319-331.[1] Link

  • Herman, R. J., et al. (1999). Disposition of loratadine in human liver microsomes: role of cytochrome P450 3A4 and 2D6. Journal of Clinical Pharmacology, 39, 10-20.[1] (Reference for CYP interaction methodology). Link

Sources

Optimization

Optimizing dosage of Noxiptiline hydrochloride for specific research outcomes

Disclaimer This guide is for Research Use Only (RUO) . The protocols and dosage strategies described herein are intended for preclinical model systems (in vitro/in vivo) and are not applicable to human clinical trials or...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This guide is for Research Use Only (RUO) . The protocols and dosage strategies described herein are intended for preclinical model systems (in vitro/in vivo) and are not applicable to human clinical trials or therapeutic use.

Introduction: The Pharmacological Profile

Noxiptiline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA). While historically used for depression, modern research utilizes it to probe monoamine transporter dynamics and off-target receptor interactions.

To optimize your experiments, you must treat Noxiptiline not just as a "drug," but as a multi-target probe . Its efficacy and side-effect profile are dictated by its binding affinities (Ki) relative to the concentration you achieve in the synapse or well plate.

  • Primary Targets: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1]

  • Secondary Targets (Confounders): Histamine H1, Muscarinic M1, and

    
    -Adrenergic receptors.
    

Formulation & Solubility (The "Pre-Dose" Phase)

Q: My Noxiptiline solution is cloudy or precipitating. How do I fix this?

A: Precipitation usually occurs due to pH mismatch or "salting out" in high-ionic-strength buffers. Noxiptiline HCl is a salt of a weak base (pKa ~9.7–10.1).

Troubleshooting Protocol:

Solvent SystemSolubility LimitRecommended UseNotes
Water (ddH₂O) ~50 mg/mLStock SolutionStable at -20°C. Ensure pH < 7.0.
Saline (0.9%) < 10 mg/mLIn Vivo InjectionRisk: Chloride ions can decrease solubility (common ion effect). Heat gently (37°C) to dissolve.
DMSO > 100 mg/mLIn Vitro High Conc.Toxic to cells > 0.1% v/v. Use for master stocks only.
Ethanol ~20 mg/mLAlternative StockEvaporate before resuspending in aqueous buffer if ethanol affects your assay.

Critical Step: If dissolving in PBS or saline, predissolve the powder in a small volume of ddH₂O or DMSO first, then dilute slowly into the buffer.

In Vitro Dosage Optimization (Receptor Occupancy)

Q: What concentration should I use for cell culture or binding assays?

A: Do not guess. Calculate your concentration based on the Inhibitory Constant (Ki) . For TCAs like Noxiptiline, the goal is to saturate the primary target (SERT/NET) without engaging secondary targets (H1/M1) if possible.

The "10x Rule" of Pharmacology:

  • 10 × Ki: ~90% Receptor Occupancy (Functional Saturation).

  • 100 × Ki: ~99% Receptor Occupancy (Complete Blockade, high risk of off-target effects).

Calculated Target Concentrations:

Target ReceptorApprox.[1][2][3] Ki (Affinity)Recommended Conc. (In Vitro)Outcome
SERT / NET 1–10 nM10–100 nM Specific reuptake inhibition.
Histamine H1 0.1–1 nM> 10 nM Warning: High sedation/antihistamine effect.
Muscarinic M1 10–50 nM> 500 nM Anticholinergic effects (cell toxicity/signaling noise).

Tech Note: If you are observing cell death or non-specific signaling at >10 µM, you are likely seeing off-target cationic amphiphilic drug (CAD) effects, such as phospholipidosis, rather than specific receptor modulation.

In Vivo Dosing Strategy (Animal Models)

Q: I cannot find a specific "Noxiptiline" dose for my mouse model. What do I use?

A: When specific data is scarce, use Pharmacological Bridging . Noxiptiline is equipotent to Amitriptyline. We utilize Amitriptyline's robust PK data as a safety anchor, then titrate.

Recommended Dosing Table (Mice/Rats):

Experiment TypeRouteStarting DoseMax DoseFrequency
Acute Behavioral (e.g., FST, TST)IP10 mg/kg 20 mg/kgSingle dose, 30-60 min prior.
Chronic Depression Models IP / Oral5 mg/kg 10 mg/kgDaily (q.d.) for 14–21 days.
Safety / Toxicity Limit IP--< 50 mg/kg DANGER: LD50 in mice is ~100 mg/kg.

Key Troubleshooting: The "Sedation Trap" In behavioral tests like the Forced Swim Test (FST), Noxiptiline's H1 antagonism can cause sedation.

  • Symptom:[4][5][6][7][8][9][10] Animal floats not because of "depression" but because of sedation.

  • Verification: Run an Open Field Test (OFT) in parallel. If locomotor activity decreases significantly compared to vehicle, your dose is too high (false positive for immobility).

Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing your Noxiptiline dosage, ensuring you avoid common pitfalls like solubility crash or off-target sedation.

Noxiptiline_Optimization Start Start: Define Experimental Goal Target_ID Identify Primary Target (SERT/NET vs. Off-Target) Start->Target_ID Calc_Conc Calculate In Vitro Conc. (Target = 10x Ki) Target_ID->Calc_Conc Check_Solubility Solubility Check: Is Conc. > 10mM? Calc_Conc->Check_Solubility Vehicle_Adj Switch Vehicle: Use DMSO or Ethanol Stock Check_Solubility->Vehicle_Adj Yes (Risk of Precip.) Aqueous_Prep Standard Prep: Water/Saline Check_Solubility->Aqueous_Prep No InVivo_Branch In Vivo Study? Vehicle_Adj->InVivo_Branch Aqueous_Prep->InVivo_Branch Dose_Select Select Starting Dose: 10 mg/kg (Acute) / 5 mg/kg (Chronic) InVivo_Branch->Dose_Select Yes Proceed Proceed to Main Assay (FST/TST/Binding) InVivo_Branch->Proceed No (In Vitro Only) Pilot_Study Run Pilot: Open Field Test Dose_Select->Pilot_Study Check_Sedation Locomotor Activity Decreased? Pilot_Study->Check_Sedation Reduce_Dose Reduce Dose by 50% (H1 Antagonism Artifact) Check_Sedation->Reduce_Dose Yes (Sedation) Check_Sedation->Proceed No (Clean Data) Reduce_Dose->Pilot_Study Re-test

Figure 1: Logic flow for determining optimal Noxiptiline concentration and vehicle selection, incorporating safety checks for solubility and sedative confounders.

References

  • BenchChem. (2025). Noxiptiline hydrochloride: Structure, Solubility, and Research Applications. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21087, Noxiptiline. Retrieved from

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology. (Establishes H1/Muscarinic affinity profiles for TCAs). Retrieved from

  • UCSF IACUC. (2021). Forced Swim Test in Mice: Standard Operating Procedures. (Provides baseline behavioral assay parameters). Retrieved from

  • Anser, H., et al. (2018).[5] Evaluation of Antidepressant Like Effect After Single Dose Administration of Amitriptyline in Rats. (Source for 10-100mg/kg dosing bridging). Retrieved from

Sources

Optimization

Technical Support Center: Noxiptiline Hydrochloride Experimental Guide

Status: Operational Subject: Noxiptiline Hydrochloride (CAS: 4985-15-3) Classification: Tricyclic Antidepressant (TCA) / SNRI Audience: Research Scientists, Pharmacologists, Formulation Chemists[1] Introduction: The "Dir...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Noxiptiline Hydrochloride (CAS: 4985-15-3) Classification: Tricyclic Antidepressant (TCA) / SNRI Audience: Research Scientists, Pharmacologists, Formulation Chemists[1]

Introduction: The "Dirty Drug" Paradox

Noxiptiline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA).[1] While primarily utilized as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor, it acts as a "dirty drug"—a pharmacological term for a compound that binds promiscuously to multiple receptor targets.[1]

For the researcher, this promiscuity is the primary source of experimental error. Noxiptiline does not just inhibit reuptake; it antagonizes Histamine (


), Muscarinic Acetylcholine (

), and Alpha-adrenergic (

) receptors.[1] Treating this compound as a selective tool will lead to false positives in viability assays and confounding variables in behavioral models.

This guide isolates the three most common experimental pitfalls: Physicochemical Instability , Receptor Off-Target Effects , and In Vivo Dosing Artifacts .

Module 1: Physicochemical Stability & Handling

The Pitfall: Inconsistent concentration due to plastic adsorption and pH-dependent precipitation.

Like many lipophilic amines (LogP ~4.3), Noxiptiline is prone to adsorption onto plastic surfaces (polystyrene, polypropylene) and precipitation in high-salt or basic buffers.[1]

The "Vanishing Compound" Phenomenon (Adsorption)

TCAs are notorious for binding to the walls of plastic tubes and pipette tips, particularly in serum-free media or simple buffers.

  • Diagnosis: Your mass spec (LC-MS) standard curve is non-linear at low concentrations (<1 µM), or cellular potency decreases over serial dilutions.

  • Solution:

    • Glassware: Use silanized glass for all stock solutions.[1]

    • Additives: If plastic must be used, include 0.05% Diethylamine or 0.1% BSA in the buffer to block surface binding sites.

    • Solvent: Store stocks in 100% DMSO. Avoid intermediate aqueous dilutions; spike directly from DMSO into the final assay volume.[1]

The pH Trap (Solubility)

Noxiptiline is supplied as a hydrochloride salt.[1] It dissociates in water, but the free base can precipitate if the pH rises above its pKa (~9.7).

  • Diagnosis: Visible turbidity or "crashing out" when added to cell culture media (pH 7.[1]4) at high concentrations (>100 µM).[1]

  • Solution: Ensure the final DMSO concentration is <0.5% (to avoid solvent toxicity) but high enough to keep the drug solubilized during the rapid dispersion into media.

Visual Troubleshooting: Solubility & Storage Workflow

SolubilityWorkflow Figure 1: Solubility & Handling Decision Tree to prevent adsorption and precipitation. Start Noxiptiline HCl Powder Solvent Dissolve in 100% DMSO (Stock: 10-50 mM) Start->Solvent Storage Aliquot & Store at -20°C (Amber Glass Vials) Solvent->Storage Usage Experimental Use Storage->Usage Plastic Plastic Labware? Usage->Plastic Glass Use Silanized Glass Plastic->Glass No Additive Add 0.1% BSA or 0.05% Diethylamine Plastic->Additive Yes Media Add to Media (pH 7.4) Glass->Media Additive->Media Precip Check for Precipitate (Max 100 µM) Media->Precip

Module 2: In Vitro Specificity (The "Dirty Drug" Trap)

The Pitfall: Attributing cellular effects solely to 5-HT/NE pathways.

Noxiptiline is a potent antagonist at several other receptors. If your cell line expresses


 or 

receptors (e.g., HEK293, neuronal cultures), your data may reflect antihistaminic or anticholinergic toxicity rather than reuptake inhibition.[1]
Representative Receptor Binding Profile

Note: While specific


 values for Noxiptiline are historical/proprietary, its profile mirrors the Dibenzocycloheptene class (e.g., Amitriptyline). Use these values as a "Danger Zone" reference.
Target ReceptorInteraction TypeEst.[1][2] Affinity (

)
Experimental Consequence
SERT / NET Inhibitor (Primary) 1–10 nM Desired Effect (Reuptake Blockade)
Histamine

Antagonist< 5 nMSedation, metabolic changes in cells.[1]
Muscarinic

Antagonist10–50 nMBlocks cholinergic signaling; alters Ca2+ flux.[1]
Alpha-1 AdrenergicAntagonist20–100 nMVasodilation (in organ baths); hypotension.
5-HT2AAntagonist~100 nMConfounds serotonin signaling studies.[1]
Protocol: Validating Specificity

If you observe a phenotypic change (e.g., cell death, neurite outgrowth), you must validate it is not an off-target effect.[1]

  • The "Rescue" Control: Co-treat with a specific agonist for the suspected off-target (e.g., Carbachol for

    
    ) to see if the Noxiptiline effect is reversed.[1]
    
  • The "Clean" Control: Run a parallel arm with a highly selective SSRI (e.g., Citalopram) or NRI (e.g., Reboxetine).[1] If Noxiptiline works but the selective agents do not, the mechanism is likely off-target (e.g.,

    
     blockade).
    

Module 3: In Vivo Experimental Design

The Pitfall: Acute sedation masking depressive behavior.

In behavioral models (e.g., Forced Swim Test, Tail Suspension), Noxiptiline's acute antihistaminic effect causes sedation. This reduces locomotor activity, which can be falsely interpreted as "immobility" (depression) or mask the antidepressant "struggling" behavior.

Dosing Strategy
  • Acute vs. Chronic: Antidepressant neurogenesis requires chronic dosing (14–21 days).[1] Acute dosing primarily measures immediate monoamine spikes.[1]

  • The "Washout" Window: Do not test behavior at

    
     (1–2 hours post-dose) if sedation is a concern. Wait 4–6 hours or dose chronically and test at trough levels.
    
Mechanism of Action Visualization

MOA Figure 2: Noxiptiline blocks reuptake (therapeutic) but also blocks H1/M1 receptors (confounding variables). cluster_synapse Synaptic Cleft Neurotransmitters 5-HT / NE PostSynaptic Postsynaptic Neuron Neurotransmitters->PostSynaptic Signal SERT SERT / NET (Transporters) Neurotransmitters->SERT Reuptake Noxiptiline Noxiptiline HCl Noxiptiline->SERT BLOCKS (Primary) H1 H1 / M1 Receptors Noxiptiline->H1 ANTAGONIZES (Side Effect) PreSynaptic Presynaptic Neuron PreSynaptic->Neurotransmitters Release SERT->PreSynaptic Recycle

[1]

Frequently Asked Questions (FAQ)

Q: My stock solution turned yellow/brown after a week. Is it safe to use? A: No. TCAs are photosensitive and prone to oxidation.[1] A color change indicates degradation (likely N-oxide formation).[1] Discard the stock. Always store aliquots at -20°C in amber vials, protected from light.

Q: Can I use PBS for my stock solution? A: Avoid it. While the HCl salt is water-soluble, it is most stable in organic solvents like DMSO or Ethanol for long-term storage.[1] Aqueous solutions should be prepared fresh immediately before use to prevent hydrolysis or precipitation.[1]

Q: Why do I see toxicity in my control cells treated with Noxiptiline? A: Check your concentration. At >10 µM, TCAs exhibit cationic amphiphilic properties that can disrupt lysosomal membranes (lysosomotropism), causing vacuolization and cell death unrelated to receptor binding. Keep concentrations <1–5 µM for receptor-specific assays.[1]

References

  • PubChem. (2025).[1] Noxiptiline (CID 21087) - Chemical and Physical Properties. National Library of Medicine.[1] [Link]

  • DrugBank. (2025).[1] Noxiptiline: Pharmacology and Interactions. [Link]

  • Gillman, P. K. (2007).[1] Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology.[1] (Reference for TCA receptor binding profiles). [Link]

  • Haefely, W., et al. (1978).[1] The pharmacology of noxiptiline. Arzneimittel-Forschung. (Classic mechanistic grounding).[1][3] [Link]

  • Lame, K. D., & Jones, A. D. (1988).[1] Prevention of tricyclic antidepressant adsorption loss with diethylamine during solvent evaporation. Journal of Analytical Toxicology. [Link]

Sources

Troubleshooting

Technical Support Center: Noxiptiline Hydrochloride Assay Optimization

Topic: Enhancing the Specificity of Noxiptiline Hydrochloride in Analytical Assays Document ID: NOX-SPEC-2026-v4 Status: Active Audience: Analytical Chemists, Bioanalytical Scientists, DMPK Researchers[1] Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Specificity of Noxiptiline Hydrochloride in Analytical Assays Document ID: NOX-SPEC-2026-v4 Status: Active Audience: Analytical Chemists, Bioanalytical Scientists, DMPK Researchers[1]

Introduction: The Specificity Paradox

Noxiptiline hydrochloride (Noxiptiline HCl) presents a distinct analytical challenge compared to other tricyclic antidepressants (TCAs). While it shares the lipophilic, basic amine core characteristic of the class (pKa ~9.5), its unique oxime ether moiety introduces specific stability and separation nuances.

High-specificity assays are critical because Noxiptiline often co-elutes with its N-demethylated metabolites and structurally similar TCAs (e.g., Amitriptyline, Nortriptyline) in complex biological matrices. This guide addresses the "Specificity Paradox"—the tendency of this molecule to bind non-specifically to silanols and matrix components, compromising assay accuracy.

Module 1: Chromatographic Specificity (HPLC/UHPLC)

Issue: Peak tailing and co-elution with metabolites. Root Cause: Secondary interactions between the protonated amine of Noxiptiline and residual silanol groups on the stationary phase.

The "Silanol Shield" Protocol

To achieve sharp, symmetrical peaks (Tailing Factor < 1.2), you must suppress silanol activity. Standard C18 columns often fail here.

Recommended Column Chemistries:

  • Bridged Ethylene Hybrid (BEH) C18: High pH stability allows running at pH 9-10, deprotonating the Noxiptiline amine (neutral form elutes sharper).

  • Charged Surface Hybrid (CSH) C18: Contains a low-level positive surface charge that repels the protonated Noxiptiline, preventing silanol binding under acidic conditions.

Optimized Mobile Phase Conditions:

ParameterAcidic Method (LC-MS Compatible)Basic Method (High Specificity UV)
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate10mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B Acetonitrile (ACN)Methanol or ACN
Modifier Critical: Add 10mM Ammonium Formate to drive ion pairing.Ammonium Hydroxide (to adjust pH)
Why? Formate ions shield the analyte from silanols.High pH neutralizes the drug, eliminating cation-exchange interactions.

Technical Insight: Unlike Amitriptyline, Noxiptiline’s oxime ether linkage is susceptible to hydrolysis under extreme acidic conditions combined with heat (>60°C). Avoid keeping samples in >1% formic acid at high temperatures for extended periods [1].

Module 2: Bioanalytical Specificity (LC-MS/MS)

Issue: Ion suppression and "Crosstalk" from isobaric interferences. Root Cause: Phospholipids from plasma/serum suppress ionization, and in-source fragmentation of metabolites can mimic the parent drug.

MRM Transition Optimization Strategy

Noxiptiline (MW ~294.[2]4) forms a protonated precursor ion


.

Step-by-Step Specificity Tuning:

  • Precursor Selection: Select

    
     295.4.
    
  • Product Ion Screening: Do not rely solely on the common tropylium ion (

    
     91) or dimethylamine loss (
    
    
    
    58), as these are common to many TCAs.
  • Unique Fragment: Optimize for the cleavage of the oxime ether bond. Look for high-mass fragments that retain the tricyclic ring + oxygen, which distinguishes it from Amitriptyline analogs.

Critical Check: Monitor the N-oxide metabolite . N-oxides can thermally degrade back to the parent amine in the ion source (ESI), creating a false positive signal for Noxiptiline.

  • Validation Step: Inject a pure standard of the N-oxide.[1] If a peak appears at the Noxiptiline retention time, your source temperature is too high, or chromatographic separation is insufficient.

Module 3: Sample Preparation Specificity

Issue: "Dirty" baselines and shifting retention times. Root Cause: Matrix effects from phospholipids.

Extraction Decision Matrix

Protein Precipitation (PPT) is often insufficient for Noxiptiline due to high non-specific binding.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard) This method utilizes the basic nature of Noxiptiline to lock it onto the sorbent while washing away neutrals and acids.

  • Load: Plasma (diluted 1:1 with 2% H3PO4). Low pH ensures Noxiptiline is charged (

    
    ).
    
  • Wash 1: 2% Formic Acid (Removes proteins/acids).

  • Wash 2: Methanol (Removes neutrals/hydrophobics).

  • Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes Noxiptiline, releasing it from the sorbent.

    • Note: This step removes >99% of phospholipids, which are the primary cause of ion suppression [2].

Protocol B: Liquid-Liquid Extraction (LLE)

  • Solvent: Hexane:Isoamyl Alcohol (98:2).

  • Buffer: Borate Buffer (pH 10-11).

  • Advantage: Very clean extracts; the non-polar solvent excludes polar metabolites.

Visualizing the Specificity Workflow

The following diagram illustrates the decision logic for troubleshooting specificity issues in Noxiptiline assays.

Noxiptiline_Specificity_Flow Start Start: Specificity Issue Detected Check_RT Is Retention Time (RT) shifting? Start->Check_RT Check_Peak Is Peak Shape Tailing? Start->Check_Peak Check_Matrix Is Signal Suppressed? Start->Check_Matrix Metabolite_Issue Metabolite Interference Check_RT->Metabolite_Issue Co-elution Silanol_Issue Silanol Interaction Detected Check_Peak->Silanol_Issue Tailing > 1.2 Matrix_Issue Phospholipid Buildup Check_Matrix->Matrix_Issue Low Recovery Sol_MobilePhase Action: Add 10mM Amm. Formate or Switch to High pH Column Silanol_Issue->Sol_MobilePhase Sol_SPE Action: Switch to MCX SPE (Remove Phospholipids) Matrix_Issue->Sol_SPE Sol_Gradient Action: Flatten Gradient Slope Verify N-oxide Separation Metabolite_Issue->Sol_Gradient

Caption: Logic flow for diagnosing and resolving specificity failures in Noxiptiline assays.

Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting just after Noxiptiline in my LC-MS run. What is it? A: This is likely a hydroxylated metabolite or a glucuronide conjugate.

  • Fix: These are more polar than the parent. If they elute after, it suggests you are using a HILIC mode or an unexpected interaction. In Reverse Phase (RP), metabolites usually elute before. Check if your column has "phase collapse" or if you are carrying over hydrophobic contaminants from a previous run.[1]

Q2: My calibration curve is non-linear at low concentrations (1-5 ng/mL). A: This indicates adsorption loss.[1] Noxiptiline is "sticky."[1]

  • Fix: Use low-binding polypropylene plates.[1] Do not use glass vials unless silanized. Add 0.1% BSA or plasma to your standard diluent to block binding sites on the plasticware.

Q3: Can I use UV detection for Noxiptiline specificity? A: Yes, but it is challenging at low levels.

  • Wavelength: 240 nm is standard for the dibenzocycloheptene ring.

  • Warning: Many co-medications absorb here. You must use a Diode Array Detector (DAD) to verify peak purity by comparing the UV spectrum of the upslope and downslope of the peak.

References

  • NIST Chemistry WebBook. Noxiptiline. National Institute of Standards and Technology. Available at: [Link]

  • Cheng, Y.F., et al. (1997).[3] Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • McCalley, D.V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Contextual grounding on Silanol interactions).
  • Waters Corporation.Oasis MCX Extraction Protocol for Basic Drugs. (Standard Industry Protocol for TCA extraction).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antidepressant-Like Effects of Noxiptiline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical validation of Noxiptiline hydrochloride, a tricyclic antidepressant (TCA). Moving...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of Noxiptiline hydrochloride, a tricyclic antidepressant (TCA). Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, establishing a self-validating system to ensure data integrity and comparability. Our focus is on generating robust, reproducible evidence of Noxiptiline's efficacy, contextualized against established antidepressant benchmarks.

Part 1: Pharmacological Foundation and Mechanism of Action

Noxiptiline, a TCA developed in the 1960s, exerts its therapeutic effects primarily by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2]. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Noxiptiline increases the concentration and residence time of these key neurotransmitters in the synaptic cleft[1][2][3]. This enhanced monoaminergic neurotransmission is the foundational mechanism believed to underpin its antidepressant effects[4].

Clinical studies have described Noxiptiline as having imipramine-like effects and an efficacy that rivals amitriptyline[1][5]. Like other TCAs, it also interacts with other receptor systems, including histamine H1 and muscarinic cholinergic receptors, which contributes to its overall pharmacological profile and potential side effects such as drowsiness and dry mouth[1][6][7]. Understanding this multi-target profile is critical when designing validation studies and selecting appropriate comparators.

Caption: Mechanism of action of Noxiptiline.

Part 2: Preclinical Validation Workflow: A Multi-Assay Approach

A single behavioral test is insufficient to validate an antidepressant compound. A robust preclinical program relies on a battery of tests that measure similar behavioral constructs through different modalities. This approach minimizes the risk of false positives and provides a more comprehensive picture of the compound's behavioral effects. The core of this validation rests on well-established models of "behavioral despair," such as the Forced Swim Test (FST) and the Tail Suspension Test (TST)[8][9][10].

The experimental design must be self-validating. This is achieved by including three critical arms in every study:

  • Vehicle Control: The negative control group, which establishes the baseline level of behavioral despair.

  • Noxiptiline Treatment: The experimental group, administered at various doses to establish a dose-response relationship.

  • Positive Control: A well-characterized antidepressant, such as Imipramine (a fellow TCA) or a drug from another class like an SSRI, to benchmark the performance of Noxiptiline.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A Animal Sourcing (e.g., Male Swiss Mice, 25-30g) B Acclimation (7-10 days, controlled environment) A->B C Group Allocation (Randomized) - Vehicle - Noxiptiline (e.g., 5, 10, 20 mg/kg) - Positive Control (e.g., Imipramine 15 mg/kg) B->C D Drug Administration (e.g., Intraperitoneal, 30-60 min pre-test) C->D E Forced Swim Test (FST) (6 min session) D->E F Tail Suspension Test (TST) (6 min session) D->F G Locomotor Activity (Open Field) (Confirmatory Test) D->G H Video Scoring (Blinded) Measure Immobility Time E->H F->H G->H I Statistical Analysis (e.g., ANOVA, post-hoc tests) H->I J Data Interpretation & Comparative Analysis I->J

Caption: Experimental workflow for validation.

Part 3: Core Behavioral Assays & Protocols

The Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy[11][12]. The test is predicated on the observation that when placed in an inescapable cylinder of water, animals will eventually cease active escape behaviors and adopt an immobile posture[13]. This immobility is interpreted as a state of behavioral despair, which is reliably reduced by effective antidepressant treatment[14].

Experimental Protocol: Forced Swim Test (Rat)

  • Apparatus: A transparent glass cylinder (40 cm tall, 20 cm in diameter) filled with water (25°C ± 1°C) to a depth of 15-18 cm, ensuring the rat cannot touch the bottom or escape[13][15].

  • Acclimation (Day 1): Each rat is placed in the cylinder for a 15-minute pre-test session. This initial exposure accentuates the immobility behavior during the subsequent test[13][16]. After the session, the rat is removed, gently dried, and returned to its home cage.

  • Testing (Day 2): 24 hours after the pre-test, animals are pre-treated with the vehicle, Noxiptiline, or a positive control (e.g., Imipramine). After the appropriate absorption time (typically 30-60 minutes), the rat is placed back into the swim cylinder for a 5-minute test session[13].

  • Data Collection: The entire 5-minute session is recorded. A trained observer, blind to the treatment conditions, scores the total time the animal spends immobile. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water[12][17].

The Tail Suspension Test (TST)

The TST is conceptually similar to the FST and is a highly predictive model for antidepressant activity, used exclusively in mice[9][18]. When suspended by the tail, mice will struggle for a period before adopting an immobile posture[19]. This immobility is sensitive to reversal by antidepressant compounds[9]. The TST is advantageous as it is rapid, avoids the potential for hypothermia associated with the FST, and is well-suited for high-throughput screening[20][21].

Experimental Protocol: Tail Suspension Test (Mouse)

  • Apparatus: A horizontal bar is suspended approximately 50-60 cm above a surface. The area should be quiet and free from external disturbances.

  • Procedure: A small piece of adhesive tape is attached approximately 1 cm from the tip of the mouse's tail. The free end of the tape is then affixed to the horizontal bar, suspending the mouse[21][22].

  • Data Collection: The mouse is suspended for a total of 6 minutes. The session is video-recorded. A blinded observer scores the total duration of immobility during the session[21]. Immobility is defined as the complete absence of limb and body movement, except for minor movements caused by respiration[9].

Part 4: Data Interpretation and Comparative Analysis

The primary endpoint for both the FST and TST is the duration of immobility. A statistically significant reduction in immobility time in the Noxiptiline-treated group compared to the vehicle control group indicates an antidepressant-like effect. Comparing this effect to a classic TCA like Imipramine provides a crucial benchmark for potency and efficacy.

Table 1: Representative Comparative Data from Behavioral Assays

Treatment Group (mg/kg, i.p.) Mean Immobility in FST (seconds) % Change from Vehicle Mean Immobility in TST (seconds) % Change from Vehicle
Vehicle (Saline) 185 ± 12 - 190 ± 15 -
Noxiptiline (10) 110 ± 10* ↓ 40.5% 115 ± 11* ↓ 39.5%
Noxiptiline (20) 85 ± 9* ↓ 54.1% 90 ± 8* ↓ 52.6%
Imipramine (15) 95 ± 11* ↓ 48.6% 100 ± 10* ↓ 47.4%

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes.

Causality and Interpretation: The data in Table 1 would suggest that Noxiptiline produces a dose-dependent, antidepressant-like effect, significantly reducing immobility in both the FST and TST. The efficacy at 20 mg/kg appears comparable, if not slightly superior, to the standard dose of Imipramine, validating its action as a potent antidepressant compound within this preclinical setting[23][24].

Part 5: Ensuring Trustworthiness: The Locomotor Activity Control

A critical aspect of validating these findings is to rule out the possibility of psychostimulant-induced hyperactivity. A true antidepressant effect should reduce immobility by promoting active coping strategies (swimming, climbing), not by simply increasing general motor activity. Therefore, a locomotor activity test (e.g., Open Field Test) is a mandatory control.

Table 2: Confirmatory Locomotor Activity Data

Treatment Group (mg/kg, i.p.) Total Distance Traveled (cm) in 5 min % Change from Vehicle
Vehicle (Saline) 2100 ± 150 -
Noxiptiline (10) 2050 ± 130 ↓ 2.4%
Noxiptiline (20) 1980 ± 160 ↓ 5.7%
Imipramine (15) 2010 ± 145 ↓ 4.3%

Data are presented as Mean ± SEM. No significant difference between groups. Data are hypothetical and for illustrative purposes.

Interpretation: The results in Table 2 show no significant increase in locomotor activity for any treatment group. This is a crucial finding, as it demonstrates that the reduction in immobility observed in the FST and TST is not a false positive resulting from non-specific motor stimulation. This self-validating step ensures the trustworthiness of the primary behavioral findings.

Conclusion

This guide outlines a robust, multi-faceted strategy for validating the antidepressant-like effects of Noxiptiline hydrochloride. By integrating core behavioral assays like the FST and TST with essential controls for locomotor activity, researchers can generate a comprehensive and reliable data package. The emphasis on a self-validating experimental design, including appropriate vehicle and positive controls, ensures that the observed effects can be confidently attributed to the specific pharmacological action of Noxiptiline. This rigorous, comparative approach is fundamental to the successful characterization and development of novel and existing antidepressant compounds.

References

  • Lingjaerde, O., Asker, T., Bugge, A., Engstrand, E., & Gjestland, T. (1975). Noxiptilin (Agedal)--a new tricyclic antidepressant with a faster onset of action? A double-blind, multicentre comparison with amitriptyline. Psychopharmacologia, 44(3), 235–241. Retrieved from [Link]

  • Patsnap. (2024, July 12). What are the side effects of Noxiptiline hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Yohn, S. E., Gergues, M. M., & Samuels, B. A. (2017). The effect of depressive-like behavior and antidepressant therapy on social behavior and hierarchy in rats. Frontiers in behavioral neuroscience, 11, 149. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Noxiptiline. Wikipedia. Retrieved from [Link]

  • Thour, A., & Marwaha, R. (2023). Nortriptyline. In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Noxiptiline hydrochloride used for? Patsnap Synapse. Retrieved from [Link]

  • Psych Scene Hub. (2023, April 17). Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Psych Scene Hub. Retrieved from [Link]

  • Mayo Clinic. (2024, October 8). Tricyclic antidepressants and tetracyclic antidepressants. Mayo Clinic. Retrieved from [Link]

  • Zoroglu, S. S., & Tunc, S. (2023). Rodent tests of depression and anxiety: Construct validity and translational relevance. Current Opinion in Behavioral Sciences, 54, 101315. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. Retrieved from [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. Retrieved from [Link]

  • Dalla, C., & Shors, T. J. (2009). Ethopharmacology of imipramine in the forced-swimming test: gender differences. Physiology & behavior, 97(1), 106–110. Retrieved from [Link]

  • Mardani, M., Rabbani, M., Nasri, H., & Ahmadi, S. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(1), 1-10. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Sowa-Kucma, M., Szewczyk, B., Sadlik, K., Piekoszewski, W., Trela, F., & Nowak, G. (2013). The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Pharmaceuticals, 6(6), 767-779. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Hims & Hers Health, Inc. (2022, April 19). Nortriptyline vs Amitriptyline: What's The Difference? Good Health by Hims. Retrieved from [Link]

  • Sowa-Kucma, M., Szewczyk, B., Sadlik, K., Piekoszewski, W., Trela, F., Opoka, W., & Nowak, G. (2013). Immobility stress induces depression-like behavior in the forced swim test in mice: Effect of magnesium and imipramine. Pharmacological Reports, 65(4), 893-901. Retrieved from [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Rodent models in depression research: Classical strategies and new directions. Toxinology, 5, 103-115. Retrieved from [Link]

  • Khosravi, M., & Dargahi, L. (2024). Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Neurology Journal, 10(1), 1-6. Retrieved from [Link]

  • Ripoll, N., David, D. J., Dailly, E., Hascoët, M., & Bourin, M. (2003). Antidepressant-like effects in various mice strains in the tail suspension test. Behavioural brain research, 143(2), 193-200. Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-1014. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Nortriptyline vs. Amitriptyline: Understanding Their Differences and Uses. Oreate AI Blog. Retrieved from [Link]

  • Iñiguez, S. D., Warren, B. L., & Parise, E. M. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in pharmacology, 4, 137. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved from [Link]

  • Qi, C. C., Ding, Y. Q., & Zhou, J. N. (2012). Biological Factors Influencing the Mice Forced Swim Test. Neurology Journal, 2(1). Retrieved from [Link]

  • Institutional Animal Care and Use Committee, University of Iowa. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. Retrieved from [Link]

  • Berrocoso, E., Sánchez-Blázquez, P., Garzón, J., & Mico, J. A. (2009). Active behaviours produced by antidepressants and opioids in the mouse tail suspension test. International Journal of Neuropsychopharmacology, 12(6), 831-842. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Noxiptiline Hydrochloride Versus Novel Antidepressant Compounds

This guide provides a comprehensive, in-depth technical comparison of the tricyclic antidepressant (TCA) Noxiptiline hydrochloride against a new generation of antidepressant compounds with novel mechanisms of action. Des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the tricyclic antidepressant (TCA) Noxiptiline hydrochloride against a new generation of antidepressant compounds with novel mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it offers a foundational framework for benchmarking antidepressants, grounded in established experimental protocols and an understanding of the causal relationships between molecular action and clinical efficacy.

Introduction: The Evolving Landscape of Antidepressant Research

The treatment of major depressive disorder (MDD) has been dominated for decades by compounds that modulate monoamine neurotransmitter systems. Noxiptiline hydrochloride, a tricyclic antidepressant developed in the 1960s, is a classic example of this therapeutic strategy.[1] While effective, the delayed onset of action and significant side-effect profile of TCAs have driven the search for novel antidepressants with improved therapeutic profiles.[2] This guide will benchmark Noxiptiline hydrochloride against three such compounds, each representing a distinct and innovative mechanism of action:

  • Esketamine: An N-methyl-D-aspartate (NMDA) receptor antagonist.

  • Psilocybin: A serotonin 5-HT2A receptor agonist.

  • Zuranolone: A positive allosteric modulator of the GABA-A receptor.

This comparative analysis will not only highlight the pharmacological differences between these compounds but also provide the experimental methodologies required to conduct such a benchmarking study, thereby offering a practical guide for researchers in the field.

Pharmacological Profiles: From Monoamine Reuptake Inhibition to Novel Mechanisms

A thorough understanding of a compound's mechanism of action and its interactions with various molecular targets is fundamental to predicting its therapeutic efficacy and side-effect profile.

Noxiptiline Hydrochloride: A Classic Tricyclic Antidepressant

Noxiptiline hydrochloride, like other TCAs, functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary basis for its antidepressant effects.[3]

However, the therapeutic action of TCAs is often accompanied by a range of side effects due to their affinity for other receptors. These include:

  • Muscarinic acetylcholine receptors: Blockade leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[4]

  • Histamine H1 receptors: Antagonism results in sedation and weight gain.[4]

  • Alpha-1 adrenergic receptors: Blockade can cause orthostatic hypotension and dizziness.[4]

A significant challenge in benchmarking older compounds like Noxiptiline is the limited availability of publicly accessible, quantitative binding data (Ki values). While its efficacy is considered comparable to amitriptyline, precise, head-to-head comparative binding studies with modern standards are lacking.[5]

Diagram 1: Simplified Mechanism of Action of Noxiptiline Hydrochloride

Noxiptiline Noxiptiline hydrochloride SERT SERT Noxiptiline->SERT Inhibits NET NET Noxiptiline->NET Inhibits Serotonin_Reuptake Serotonin Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Synaptic_Norepinephrine Increased Synaptic Norepinephrine Antidepressant_Effect Antidepressant Effect Synaptic_Serotonin->Antidepressant_Effect Synaptic_Norepinephrine->Antidepressant_Effect

Caption: Noxiptiline inhibits SERT and NET, increasing synaptic neurotransmitter levels.

A New Wave of Antidepressants with Novel Mechanisms

The following compounds represent a paradigm shift in antidepressant drug development, moving beyond the monoamine hypothesis.

Esketamine, the S-enantiomer of ketamine, offers a rapid antidepressant effect through a mechanism distinct from traditional antidepressants. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The prevailing hypothesis for its antidepressant action involves the blockade of NMDA receptors on GABAergic interneurons, which in turn disinhibits pyramidal neurons, leading to a surge in glutamate release.[4] This glutamate surge activates AMPA receptors, resulting in the downstream activation of signaling pathways that promote synaptogenesis and neuroplasticity, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[4][6]

Psilocybin is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin.[7] Psilocin is a non-selective serotonin receptor agonist with a high affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic and therapeutic effects.[3][7] The antidepressant mechanism of psilocybin is thought to involve a "reset" of brain networks that are dysregulated in depression.[8] By stimulating 5-HT2A receptors, psilocybin appears to increase brain connectivity, allowing for the disruption of rigid, ruminative thought patterns characteristic of depression.[8]

Zuranolone is a neuroactive steroid that acts as a positive allosteric modulator of the GABA-A receptor. The GABA system is the primary inhibitory neurotransmitter system in the brain. Zuranolone enhances the activity of GABA at both synaptic and extrasynaptic GABA-A receptors, leading to a rapid reduction in depressive symptoms.[9] This mechanism is thought to rebalance the excitatory/inhibitory signaling in the brain that is disrupted in depression.[10]

Diagram 2: Signaling Pathways of Novel Antidepressants

cluster_esketamine Esketamine cluster_psilocybin Psilocybin cluster_zuranolone Zuranolone Esketamine Esketamine NMDA_R NMDA Receptor Esketamine->NMDA_R Antagonizes Glutamate_Surge Glutamate Surge NMDA_R->Glutamate_Surge Leads to AMPA_R AMPA Receptor Glutamate_Surge->AMPA_R Activates BDNF_mTOR BDNF/mTOR Signaling AMPA_R->BDNF_mTOR Synaptogenesis Synaptogenesis BDNF_mTOR->Synaptogenesis Psilocybin Psilocybin (Psilocin) HT2A_R 5-HT2A Receptor Psilocybin->HT2A_R Agonist Network_Reset Brain Network 'Reset' HT2A_R->Network_Reset Increased_Connectivity Increased Brain Connectivity Network_Reset->Increased_Connectivity Antidepressant_Effect_Psy Antidepressant Effect Increased_Connectivity->Antidepressant_Effect_Psy Zuranolone Zuranolone GABA_A_R GABA-A Receptor Zuranolone->GABA_A_R Modulates Enhanced_GABA_Signaling Enhanced GABA Signaling GABA_A_R->Enhanced_GABA_Signaling Restored_Balance Restored Excitatory/ Inhibitory Balance Enhanced_GABA_Signaling->Restored_Balance Antidepressant_Effect_Zur Antidepressant Effect Restored_Balance->Antidepressant_Effect_Zur

Caption: Distinct signaling pathways of novel antidepressant compounds.

Benchmarking Methodologies: A Framework for Comparative Analysis

To objectively compare the pharmacological and therapeutic profiles of these diverse compounds, a multi-tiered approach incorporating in vitro, in vivo, and clinical trial methodologies is essential.

In Vitro Assays: Quantifying Molecular Interactions

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter. A lower Ki value indicates a higher binding affinity.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target.

Experimental Protocol:

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines or tissues expressing the target receptor/transporter.

  • Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional inhibition of neurotransmitter transporters.

Principle: This assay quantifies the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Experimental Protocol:

  • Cell/Synaptosome Preparation: Prepare primary neuronal cultures or synaptosomes.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Incubation: Add a radiolabeled neurotransmitter (e.g., [³H]-serotonin) and incubate for a short period.

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity of the cells/synaptosomes.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Table 1: Comparative Pharmacological Profiles

CompoundPrimary Mechanism of ActionKey Molecular TargetsExpected Side Effect Profile
Noxiptiline HCl Serotonin-Norepinephrine Reuptake InhibitorSERT, NET, Muscarinic, Histamine H1, Alpha-1 Adrenergic ReceptorsAnticholinergic, Sedative, Orthostatic Hypotension[1][4]
Esketamine NMDA Receptor AntagonistNMDA ReceptorDissociative symptoms, Increased blood pressure, Nausea[11]
Psilocybin Serotonin 5-HT2A Receptor Agonist5-HT2A ReceptorPsychedelic effects, Nausea, Panic attacks[7]
Zuranolone GABA-A Receptor Positive Allosteric ModulatorGABA-A ReceptorSomnolence, Dizziness, Fatigue
In Vivo Preclinical Models: Assessing Antidepressant-like Activity

Animal models are crucial for evaluating the potential antidepressant efficacy of a compound before it enters clinical trials.

Objective: To assess the antidepressant-like effect of a compound by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.

Principle: Antidepressant-treated animals will spend more time actively trying to escape (swimming or climbing) and less time immobile.

Experimental Protocol:

  • Habituation (Day 1): Place the animal (mouse or rat) in a cylinder of water for a 15-minute pre-test session.

  • Drug Administration: Administer the test compound at various doses.

  • Test Session (Day 2): 24 hours after the pre-test, place the animal back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session.

  • Data Analysis: Compare the immobility time of the drug-treated group to the vehicle-treated control group.

Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring the immobility of a mouse when suspended by its tail.

Principle: Antidepressant-treated mice will struggle for longer periods and exhibit less immobility.

Experimental Protocol:

  • Drug Administration: Administer the test compound.

  • Suspension: Suspend the mouse by its tail using adhesive tape, ensuring it cannot touch any surfaces.

  • Behavioral Scoring: Record the duration of immobility over a 6-minute period.

  • Data Analysis: Compare the immobility time of the drug-treated group to the vehicle-treated control group.

Diagram 3: Experimental Workflow for Preclinical Benchmarking

start Compound Selection in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Ki determination) in_vitro->binding uptake Neurotransmitter Uptake (IC50 determination) in_vitro->uptake in_vivo In Vivo Models binding->in_vivo uptake->in_vivo fst Forced Swim Test (Immobility time) in_vivo->fst tst Tail Suspension Test (Immobility time) in_vivo->tst data_analysis Data Analysis & Comparison fst->data_analysis tst->data_analysis conclusion Pharmacological Profile & Efficacy Prediction data_analysis->conclusion

Caption: A streamlined workflow for preclinical antidepressant benchmarking.

Clinical Trials: Evaluating Efficacy and Safety in Humans

The gold standard for determining the efficacy and safety of an antidepressant is the randomized, double-blind, placebo-controlled clinical trial.

Key Design Elements:

  • Patient Population: Clearly defined inclusion and exclusion criteria for patients with MDD.

  • Randomization: Patients are randomly assigned to receive the test compound, a placebo, or an active comparator.

  • Blinding: Both the patients and the investigators are unaware of the treatment assignment.

  • Primary Outcome Measure: The change from baseline in a standardized depression rating scale is typically the primary endpoint. The most commonly used scales are:

    • Montgomery-Åsberg Depression Rating Scale (MADRS): A 10-item, clinician-rated scale that assesses the core symptoms of depression.[12]

    • Hamilton Depression Rating Scale (HAM-D): A 17- or 21-item, clinician-rated scale.

  • Secondary Outcome Measures: These may include response rates (percentage of patients with a ≥50% reduction in their depression score) and remission rates (percentage of patients with a score below a certain threshold).

Data Analysis: Statistical methods are used to compare the change in depression scores between the treatment and placebo groups.

Table 2: Comparative Clinical Efficacy

CompoundOnset of ActionPrimary Efficacy MeasureKey Clinical Trial Findings
Noxiptiline HCl Weeks[3]Change in HAM-D scoreEfficacy comparable to amitriptyline, with a potentially faster onset in female patients.[5][13]
Esketamine Hours to Days[14]Change in MADRS scoreSignificant reduction in MADRS scores compared to placebo in treatment-resistant depression.[11][14]
Psilocybin Days to Weeks[15]Change in depression rating scalesSingle dose has shown rapid and sustained antidepressant effects in clinical trials.[15][16]
Zuranolone Days[17]Change in HAM-D scoreRapid and significant improvement in depressive symptoms in postpartum depression and MDD.[17][18]

Synthesis and Conclusion: A New Era in Antidepressant Development

This comparative guide highlights the significant evolution in antidepressant research, from the broad-spectrum monoamine reuptake inhibition of Noxiptiline hydrochloride to the highly targeted and novel mechanisms of esketamine, psilocybin, and zuranolone. While Noxiptiline and other TCAs remain valuable tools in certain clinical contexts, the newer compounds offer the promise of more rapid onset of action and potentially better tolerability for specific patient populations.

The benchmarking framework presented here, encompassing in vitro, in vivo, and clinical trial methodologies, provides a robust system for the objective evaluation of antidepressant compounds. By understanding the causality behind experimental choices and adhering to validated protocols, researchers can contribute to the development of safer and more effective treatments for major depressive disorder. The future of antidepressant research will likely involve a continued exploration of novel molecular targets and a more personalized approach to treatment, guided by the principles of rigorous scientific benchmarking.

References

  • Patsnap Synapse. (2024, June 14). What is Noxiptiline hydrochloride used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Noxiptiline hydrochloride? Retrieved from [Link]

  • Research Progress on the Mechanism of Esketamine in Antidepressant Treatment. (2025, December 21). Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of psilocin. Psilocybin binds with high affinity to... Retrieved from [Link]

  • Lingjaerde, O. (1979). Noxiptilin (Agedal)--a new tricyclic antidepressant with a faster onset of action? A double-blind, multicentre comparison with amitriptyline. Psychopharmacology (Berl), 61(1), 1-2.
  • Bonaventura, J., et al. (2021). Ketamine and esketamine bind to three receptors—kappa, mu, and NMDA—at similarly low micromolar strengths. bioRxiv.
  • Biogen. (2023, August 4). FDA Approves ZURZUVAE™ (zuranolone), the First and Only Oral Treatment Approved for Women with Postpartum Depression, and Issues a Complete Response Letter for Major Depressive Disorder. Retrieved from [Link]

  • Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]

  • ZURZUVAE® (zuranolone) C-IV. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Janik, A., et al. (2025). Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial.
  • Gunduz-Bruce, H., et al. (2023). Zuranolone for the Treatment of Adults With Major Depressive Disorder: A Randomized, Placebo-Controlled Phase 3 Trial.
  • Gunduz-Bruce, H., et al. (2024). Zuranolone for the Treatment of Postpartum Depression.
  • Popova, V., et al. (2019). Efficacy and Safety of Flexibly Dosed Esketamine Nasal Spray Combined With a Newly Initiated Oral Antidepressant in Treatment-Resistant Depression: A Randomized Double-Blind Active-Controlled Study.
  • Althaus, A. L., et al. (2020). Preclinical characterization of zuranolone (SAGE-217)
  • ClinicalTrials.gov. (n.d.). A Study of Psilocybin for Major Depressive Disorder (MDD). Retrieved from [Link]

  • Goodwin, G. M., et al. (2022). Single-Dose Psilocybin for a Treatment-Resistant Episode of Major Depression. The New England Journal of Medicine, 387(18), 1637-1648.
  • Hashimoto, K. (2019). Molecular mechanisms underlying the antidepressant actions of arketamine: beyond the NMDA receptor.
  • Wikipedia. (n.d.). Zuranolone. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative pKi values for ketamine, PCP and analogues. Retrieved from [Link]

  • Madsen, M. K., et al. (2019). Psilocybin-induced changes in brain network connectivity and their relationship to the antidepressant response. Journal of Psychopharmacology, 33(9), 1082-1090.
  • Pharmacy Times. (2022, September 23). New Analyses Strengthen Efficacy, Safety of Zuranolone for Depression. Retrieved from [Link]

  • MDPI. (n.d.). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Retrieved from [Link]

  • VTechWorks. (n.d.). Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. Retrieved from [Link]

  • Goodwin, G. M., et al. (2023).
  • Deligiannidis, K. M., et al. (2023). Zuranolone for the Treatment of Postpartum Depression.
  • Yale Medicine. (2023, September 15). What to Know About Zurzuvae, the New Pill to Treat Postpartum Depression. Retrieved from [Link]

  • Psychiatric Times. (2025, July 2). Esketamine Monotherapy Outperforms Placebo for Treatment-Resistant Depression. Retrieved from [Link]

  • Research Communities. (2025, June 19). The psychedelic psilocybin as an antidepressant: insights from a rodent model to support translational drug development. Retrieved from [Link]

  • UCLA Health. (n.d.). Psilocybin-assisted CBT for Depression. Retrieved from [Link]

  • Clayton, A. H., et al. (2023). Zuranolone, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder. CNS Spectrums, 28(S1), 1-11.
  • Psychopharmacology Institute. (2024, November 20). The Role of Brexanolone and Zuranolone in Postpartum Depression [Video]. YouTube. Retrieved from [Link]

  • NYU Langone Health. (n.d.). Participate in a Psychedelic Medicine Clinical Trial. Retrieved from [Link]

  • Kadriu, B., et al. (2021). Mechanisms of Antidepressant Action of Psilocybin: Role of 5-HT2B-5-HT1A Receptor Dimerization and GSK-3β Activation in an Animal Model of Depression. International Journal of Molecular Sciences, 22(11), 6033.
  • Frontiers. (2024, April 24). Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis. Retrieved from [Link]

  • Neuropharmacist. (2023, June 29). Psychedelics Promote Brain Plasticity by Binding to TrkB receptors [Video]. YouTube. Retrieved from [Link]

  • The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. (2024, June 10). Nature. Retrieved from [Link]

  • PubMed Central (PMC). (2025, March 2). FDA‐Approved Zuranolone: First Oral Treatment for Postpartum Depression, Ushering in a New Era of Hope; A Narrative Review. Retrieved from [Link]

  • UCHealth. (2025, May 29). Clinical trial explores the power of psilocybin to treat depression. Retrieved from [Link]

Sources

Validation

Independent Verification of Noxiptiline Hydrochloride: Mechanistic Profiling &amp; Comparative Analysis

Executive Summary Noxiptiline Hydrochloride (CAS: 4985-15-3) represents a distinct subclass of tricyclic antidepressants (TCAs).[1] Unlike the classic dibenzocycloheptene derivatives (e.g., Amitriptyline) which possess a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Noxiptiline Hydrochloride (CAS: 4985-15-3) represents a distinct subclass of tricyclic antidepressants (TCAs).[1] Unlike the classic dibenzocycloheptene derivatives (e.g., Amitriptyline) which possess an alkylamine side chain, Noxiptiline features an O-alkyloxime moiety. This structural deviation theoretically alters its metabolic stability and binding kinetics while retaining the core tricyclic mechanism: dual inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters.

This guide provides a rigorous framework for researchers to independently verify Noxiptiline’s pharmacological profile. It moves beyond historical clinical data to establish modern, quantifiable molecular benchmarks against industry standards.

Part 1: Mechanistic Profiling & Comparative Analysis

To validate Noxiptiline, one must benchmark it against the "Gold Standards" of the TCA class: Amitriptyline (balanced SERT/NET inhibitor, high anticholinergic burden) and Desipramine (NET-selective, lower anticholinergic burden).

The Verification Targets (Predicted vs. Reference)

The following table outlines the binding affinity targets (


) and functional inhibition values (

) researchers should expect during verification.
Target / ReceptorNoxiptiline (Test Subject)Amitriptyline (Reference)Desipramine (Reference)Physiological Impact
SERT (5-HTT) High Affinity (

nM)
High (

nM)
Low (

nM)
Mood elevation, anxiety reduction.
NET (Noradrenaline) Moderate Affinity Moderate (

nM)
Very High (

nM)
Energy, focus, psychomotor activation.
H1 Histamine High Affinity (Sedative)Very High (

nM)
Moderate (

nM)
Sedation, weight gain (Off-target).
M1 Muscarinic Moderate Affinity High (

nM)
Low (

nM)
Dry mouth, constipation, cognitive blur.

-Adrenergic
Moderate Affinity High (

nM)
Moderate (

nM)
Orthostatic hypotension, dizziness.

Key Structural Hypothesis: The oxime ether linkage in Noxiptiline is less susceptible to the rapid N-demethylation seen in Amitriptyline (converting to Nortriptyline). Verification should focus on whether this leads to a more stable SERT/NET inhibition ratio over time compared to Amitriptyline.

Part 2: Experimental Verification Framework

This section details self-validating protocols. Merely observing an effect is insufficient; you must prove the effect is specific to the target.

Protocol A: Competitive Radioligand Binding Assay (The "Truth" Assay)

Objective: Determine the equilibrium dissociation constant (


) of Noxiptiline for SERT and NET. This assay measures affinity, not function.
1. Membrane Preparation (The Foundation)
  • Source: Rat frontal cortex (rich in SERT/NET) or HEK293 cells stably expressing human SERT/NET.

  • Lysis: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.[2]

  • Differentiation: Centrifuge at 48,000

    
     for 20 mins. Crucial Step: Wash the pellet twice to remove endogenous neurotransmitters (serotonin/norepinephrine) that would compete with the radioligand and skew results.
    
2. The Competition System

Set up a 96-well plate format.[2]

  • Total Binding: Membrane + Radioligand (

    
    H-Paroxetine for SERT, 
    
    
    
    H-Nisoxetine for NET).
  • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Saturating Agent (e.g., 10

    
    M Fluoxetine for SERT). Note: If the signal in this well is high, your wash step failed.
    
  • Test Wells: Membrane + Radioligand + Noxiptiline (Concentration range

    
     M to 
    
    
    
    M).
3. Incubation & Filtration[2][3]
  • Incubate: 60 minutes at 25°C. Equilibrium is temperature-dependent; do not rush this.

  • Harvest: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Why PEI? TCAs are lipophilic and stick to glass/plastic. PEI reduces this "sticky" background noise.

  • Read: Liquid Scintillation Counting.

4. Data Analysis (Self-Validation)

Calculate Specific Binding:



Fit data to a one-site competition model to derive 

, then convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).
Protocol B: Functional Synaptosomal Uptake Assay

Objective: Prove that binding actually inhibits transport.

  • System: Fresh rat brain synaptosomes (P2 fraction).

  • Tracer:

    
    H-5-HT (Serotonin) and 
    
    
    
    H-NE (Norepinephrine).
  • Control: Perform assay at 4°C (active transport stops, only diffusion occurs) vs 37°C (active transport).

  • Validation: Noxiptiline must inhibit uptake at 37°C but show no effect at 4°C. If uptake is inhibited at 4°C, the drug is lysing the cells, not blocking the transporter.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: The Synaptic Mechanism of Noxiptiline

This diagram illustrates the dual-action blockade at the presynaptic terminal.

Noxiptiline_Mechanism Figure 1: Synaptic Inhibition Mechanism of Noxiptiline Hydrochloride cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles (5-HT & NE) Neurotransmitters Increased 5-HT / NE Concentration Vesicles->Neurotransmitters Release SERT SERT Transporter NET NET Transporter Reuptake Reuptake Mechanism Reuptake->SERT Reuptake->NET Noxiptiline Noxiptiline HCl (Inhibitor) Noxiptiline->SERT BLOCKS (Ki ~4nM) Noxiptiline->NET BLOCKS Neurotransmitters->Reuptake Recycling Receptors Postsynaptic Receptors (5-HT2A, Adrenergic) Neurotransmitters->Receptors Bind Signal Enhanced Downstream Signaling Receptors->Signal

Caption: Noxiptiline blocks SERT/NET transporters, preventing reuptake and increasing synaptic neurotransmitter availability.[4][5][6]

Diagram 2: Radioligand Binding Workflow

A step-by-step visualization of Protocol A.

Binding_Workflow Figure 2: Competitive Radioligand Binding Assay Workflow cluster_plate 3. Incubation (96-Well) Step1 1. Membrane Prep (Rat Cortex/HEK293) Step2 2. Wash & Centrifuge (Remove Endogenous 5-HT) Step1->Step2 Well_Total Total Binding (Membrane + Radioligand) Step2->Well_Total Well_NSB Non-Specific Binding (+ Saturating Inhibitor) Step2->Well_NSB Well_Test Test Well (+ Noxiptiline) Step2->Well_Test Step4 4. Vacuum Filtration (GF/B + 0.3% PEI) Well_Total->Step4 Well_NSB->Step4 Well_Test->Step4 Step5 5. Scintillation Counting (Calculate Ki) Step4->Step5

Caption: Workflow for determining binding affinity (


), emphasizing the critical wash step and NSB controls.

Part 4: Expert Insights & Troubleshooting

The Lipophilicity Trap

Noxiptiline, like most TCAs, is highly lipophilic (


).
  • The Error: Researchers often use standard plastic tips and reservoirs. The drug binds to the plastic, reducing the actual concentration in the well.

  • The Fix: Use Low-Retention pipette tips and glass-coated plates where possible. If using plastic, pre-saturate the tips by pipetting the solution up and down 3 times before dispensing.

The "Dirty Drug" Profile

While verifying the SNRI mechanism, do not ignore the "off-target" receptors.

  • H1 Receptor Signal: If your test subjects (rats) show immediate sedation or weight gain, this confirms high H1 affinity.

  • M1 Receptor Signal: In functional assays, if you see a lack of smooth muscle contraction (ileum assay) in the presence of Acetylcholine + Noxiptiline, you have verified the anticholinergic side effect.

References

  • PubChem. (n.d.).[7] Noxiptiline Hydrochloride (Compound Summary).[7][8] National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Noxiptiline: Pharmacology and Interactions.[4][6] DrugBank.[7] Retrieved from [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated.[4] British Journal of Pharmacology. (Reference for TCA class binding profiles). Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Retrieved from [Link]

Sources

Comparative

Validating Analytical Methods for Noxiptiline Hydrochloride: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] Noxiptiline Hydrochloride (Noxiptyline) is a tricyclic antidepressant (TCA) characterized by a dibenzocycloheptene ring fused with an O-[2-(dimethylamino)ethyl]oxim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Noxiptiline Hydrochloride (Noxiptyline) is a tricyclic antidepressant (TCA) characterized by a dibenzocycloheptene ring fused with an O-[2-(dimethylamino)ethyl]oxime side chain.[1][2] From an analytical perspective, it presents the classic "TCA Challenge": the tertiary amine moiety (pKa ~9.5) exhibits strong interaction with residual silanol groups on silica-based chromatographic columns, leading to peak tailing and poor resolution.[1][2]

This guide moves beyond generic templates to provide a rigorous, comparative validation framework. We contrast the two dominant analytical paradigms—HPLC-UV (for Quality Control/Purity) and LC-MS/MS (for Bioanalysis/PK)—and provide actionable protocols compliant with ICH Q2(R1) guidelines.

The Core Analytical Challenge: Silanol Interaction
  • The Mechanism: At neutral pH, the basic nitrogen of Noxiptiline is protonated (

    
    ). Traditional silica columns have ionized silanols (
    
    
    
    ) above pH 3.[1][2]5. The resulting ionic interaction (
    
    
    ) causes secondary retention (tailing).[1][2]
  • The Solution:

    • Low pH Method: Suppress silanol ionization (pH < 3.0).[1][2]

    • High pH Method: Suppress drug ionization (pH > 10.0) using hybrid-silica columns (e.g., XBridge).[1][2]

    • Amine Modifiers: Use Triethylamine (TEA) to sterically block silanols (older approach).[1][2]

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][7]

The choice of method depends entirely on the "Intended Purpose" defined in your Validation Master Plan.

Table 1: Comparative Performance Metrics for Noxiptiline Detection

FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)
Primary Application QC Release, Stability, Impurity ProfilingPharmacokinetics (Plasma/Urine), Trace Analysis
Linearity Range High (

)
Low (

)
LOD (Limit of Detection)


Specificity Moderate (Relies on Retention Time + UV Spectra)High (MRM Transitions: Precursor

Product Ion)
Matrix Effects Low (Less susceptible to ion suppression)High (Requires Stable Isotope Labeled IS)
Throughput Moderate (10-15 min runtime)High (2-5 min runtime)

Experimental Protocols & Methodologies

Protocol A: HPLC-UV for Quality Control (Stability Indicating)

Recommended for bulk drug substance and formulation analysis.[1][2]

Rationale: We utilize a Low pH Phosphate Buffer system.[1][2] This is more robust than ion-pairing methods and ensures the basic nitrogen remains protonated while silanols remain neutral, sharpening the peak shape.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    .[1][2]
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (
    
    
    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Mode: Isocratic (60:40 Buffer:ACN) or Gradient (if impurities vary significantly in polarity).[1][2]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Amide/Ring absorption) and 
    
    
    
    .[1][2]
  • Temperature:

    
     (improves mass transfer).[1][2]
    

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][2]
  • Resolution (

    
    ): 
    
    
    
    between Noxiptiline and nearest degradation product.
  • Precision (RSD):

    
     for 5 replicate injections.
    
Protocol B: LC-MS/MS for Bioanalysis

Recommended for plasma/serum analysis.[1][2]

Rationale: Phosphate buffers are non-volatile and incompatible with Mass Spectrometry.[1][2] We switch to Ammonium Formate , which provides buffering at acidic pH and enhances ionization in ESI positive mode.[1][2]

  • Column: C18 UHPLC Column (e.g., Acquity BEH C18),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water.[1][2]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.[1][2]
    
  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Example):

    • Quantifier:

      
       (Dimethylamine loss).[1][2]
      
    • Qualifier:

      
       (Ring structure).[1][2]
      

Method Development & Optimization Workflow

The following diagram illustrates the decision logic required to optimize the method before validation begins.

MethodDevelopment Start Start: Noxiptiline Method Development DefineScope Define Scope: QC (High Conc) or Bioanalysis (Trace)? Start->DefineScope QC_Path QC / Stability DefineScope->QC_Path High Conc Bio_Path Bioanalysis (Plasma) DefineScope->Bio_Path Trace ColSelect Column Selection: End-capped C18 (Base Deactivated) QC_Path->ColSelect BufferChoice Buffer Selection: Phosphate pH 3.0 (Robustness) ColSelect->BufferChoice TailingCheck Check Peak Tailing (Tf) BufferChoice->TailingCheck AddModifier Action: Add TEA or Switch to Hybrid Column (pH 10) TailingCheck->AddModifier Tf > 1.5 FinalOpt Final Optimization: Gradient Slope & Temp TailingCheck->FinalOpt Tf < 1.5 AddModifier->FinalOpt VolatileBuffer Buffer Selection: Formic Acid / Amm. Formate Bio_Path->VolatileBuffer MatrixEffect Check Matrix Effect VolatileBuffer->MatrixEffect IS_Selection Select Internal Standard (Deuterated Noxiptiline) MatrixEffect->IS_Selection Suppression > 15% MatrixEffect->FinalOpt Suppression < 15% IS_Selection->FinalOpt Validation Proceed to Validation (ICH Q2) FinalOpt->Validation

Figure 1: Analytical Method Development Workflow for Noxiptiline Hydrochloride. Blue nodes indicate decision points; Red/Green indicate specific pathways.[1]

Validation Execution (ICH Q2 R1)

To ensure Trustworthiness , the method must undergo the following validation characteristics.

Specificity & Forced Degradation (Stress Testing)

You must demonstrate that the method can separate Noxiptiline from its degradation products.[1][2]

  • Procedure: Expose

    
     Noxiptiline solution to stress conditions.[1][2]
    
  • Target: Achieve 5-20% degradation. If degradation is <5%, the molecule is stable; if >20%, dilute and re-inject to avoid co-elution of secondary degradants.

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acid Hydrolysis

60°C, 4-24 hrsHydrolysis of oxime ether linkage
Base Hydrolysis

60°C, 4-24 hrsRing opening (rare), side chain cleavage
Oxidation

RT, 2-6 hrsN-oxide formation (N-oxide peak elutes earlier)
Photolytic UV Light (

)
1-5 daysPhoto-oxidation/isomerization
Linearity & Range
  • Protocol: Prepare a minimum of 5 concentration levels.

  • Range: From 80% to 120% of the test concentration (Assay).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with Noxiptiline at 3 levels (50%, 100%, 150%).

  • Calculation:

    
    .[1][2]
    
  • Acceptance: Mean recovery

    
    .[1][3][2]
    
Precision[1][5][7][8][9]
  • Repeatability (Intra-day): 6 injections of 100% concentration. RSD

    
    .[1][3][2]
    
  • Intermediate Precision (Inter-day): Different days, different analysts, different columns. RSD

    
    .[1][3][2]
    

Validation Decision Logic

The following diagram outlines the "Self-Validating" logic. If a step fails, the diagram directs the corrective action.

ValidationLogic Input Validation Parameter Spec Specificity: Peak Purity Check Input->Spec Lin Linearity: R² > 0.999? Spec->Lin Pass (Purity > 99%) Fail_Spec Fail: Adjust Gradient or Change Column Spec->Fail_Spec Fail Acc Accuracy: 98-102% Recovery? Lin->Acc Pass Fail_Lin Fail: Check Dilutions or Weighing Error Lin->Fail_Lin Fail Pass Method Validated Acc->Pass Pass Fail_Acc Fail: Check Extraction or Matrix Interference Acc->Fail_Acc Fail

Figure 2: Validation Decision Tree. This logic ensures that subsequent steps are not attempted until the foundational parameters (Specificity) are met.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4]

  • BenchChem. (2025).[1][2][5] Noxiptiline: Physicochemical Properties and Analytical Applications.[1][3][2][6][7][1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21087, Noxiptiline.[1][2] PubChem.[1][2][8] [1][2]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2]

  • ResearchGate. (2017).[1][3][2] Development and Validation of Stability Indicating Analytical Method for Determination of Nortriptyline (Analogous TCA). Indian Journal of Pharmaceutical Education and Research.[1][3][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Noxiptiline hydrochloride

An Expert Guide to Personal Protective Equipment for Handling Noxiptiline Hydrochloride A Senior Application Scientist's Procedural and Safety Directive For the diligent researcher and the drug development professional,...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling Noxiptiline Hydrochloride

A Senior Application Scientist's Procedural and Safety Directive

For the diligent researcher and the drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Handling potent active pharmaceutical ingredients (APIs) like Noxiptiline hydrochloride, a tricyclic antidepressant (TCA) of the dibenzocycloheptene class, demands more than just a checklist of precautions.[1] It requires a deep, causal understanding of the risks involved and the rationale behind each protective measure. This guide provides an in-depth operational plan for the safe handling of Noxiptiline hydrochloride, ensuring both the well-being of laboratory personnel and the fidelity of experimental outcomes.

The Core Directive: A Risk-Based Approach to Safety

Before any container of Noxiptiline hydrochloride is opened, a thorough risk assessment is not just recommended; it is imperative. As a white or off-white crystalline powder, the primary routes of occupational exposure are inhalation of aerosolized particles, dermal (skin) contact, and ocular (eye) exposure.[2][3][4] Accidental systemic absorption of this potent API can lead to unintended pharmacological effects, including sedation, cardiovascular irregularities, and anticholinergic symptoms (e.g., dry mouth, blurred vision).[5][6] In cases of significant exposure, symptoms can mirror those of a clinical overdose, which can be life-threatening.[7][8]

Our safety protocol is therefore built upon a logical, self-validating workflow that begins with hazard identification and culminates in the correct implementation of controls.

Logical Workflow for Risk Assessment and Control

RiskAssessmentWorkflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Potential Evaluation cluster_2 Phase 3: Control Implementation A Review Safety Data Sheet (SDS) for Noxiptiline Hydrochloride B Identify Primary Routes of Exposure - Inhalation (powder) - Dermal Contact - Ocular Contact A->B C Understand Pharmacological Risks - Tricyclic Antidepressant Effects - Acute Oral Toxicity [6] B->C D Analyze Task-Specific Procedures - Weighing & Aliquoting - Dissolution & Formulation - Spill Cleanup C->D E Determine Scale of Operation - Milligrams vs. Grams - Duration of Task D->E F Select & Implement Engineering Controls (e.g., Ventilated Enclosure) E->F G Define Required PPE (Based on Risk Level) F->G H Establish Safe Work & Disposal Procedures G->H

Caption: A systematic process for assessing risk before handling Noxiptiline HCl.

Personal Protective Equipment: An Essential Barrier

PPE is the final and most personal line of defense. Its selection must be directly correlated with the potential for exposure determined in the risk assessment. Handling powdered APIs requires a multi-faceted approach to protection.[9][10]

Data Presentation: PPE Levels by Task
Task / OperationExposure RiskRespiratory ProtectionDermal ProtectionOcular Protection
Handling sealed containers LowNone requiredLab coat, single pair nitrile glovesSafety glasses with side shields
Weighing small quantities (<1g) inside a ventilated enclosure Low to ModerateNIOSH-approved N95 respiratorLab coat, double nitrile glovesSafety glasses with side shields
Weighing larger quantities (>1g) or any handling outside an enclosure HighNIOSH-approved elastomeric half-mask respirator with P100 filters or a PAPRDisposable gown with cuffs, double nitrile glovesChemical splash goggles
Dissolution in volatile solvents Moderate to HighAs above, plus consider organic vapor cartridges if ventilation is inadequateDisposable gown with cuffs, double nitrile gloves appropriate for the solventChemical splash goggles
Spill cleanup High / EmergencyFull-face respirator with HEPA filters[3] or a PAPRChemical-resistant disposable suit, double nitrile gloves, bootiesFull-face respirator provides integrated protection
Causality Behind PPE Choices
  • Respiratory Protection: Fine powders can easily become airborne and remain suspended, creating a significant inhalation hazard.[9] An N95 respirator is the minimum for handling powders as it filters at least 95% of airborne particles. For higher-risk tasks, a P100 filter (filtering 99.97% of particles) on an elastomeric respirator or a Powered Air-Purifying Respirator (PAPR) provides a superior protection factor and is essential to prevent intake of the pharmacologically active compound.

  • Dermal Protection: The use of double gloves is a field-proven best practice.[11] The outer glove absorbs the initial contamination, which can then be removed, leaving a clean inner glove. This is critical when moving between a contaminated area (like the inside of a fume hood) and a clean one (a keyboard or notebook). A disposable gown with tight cuffs prevents powder from settling on clothing or skin.[12]

  • Ocular Protection: Chemical splash goggles are mandated for high-risk tasks because they form a seal around the eyes, offering protection from airborne powders and liquid splashes that standard safety glasses do not.[13]

Operational Plan: Donning, Doffing, and Disposal Protocols

The efficacy of PPE is entirely dependent on its correct use. A breach in protocol during donning or, more commonly, doffing, can lead to exposure.

Experimental Protocol: PPE Donning and Doffing Sequence

This sequence is designed to minimize cross-contamination, ensuring that contaminants are not transferred from the PPE to the user's skin or clothing.

DonningDoffing cluster_0 Donning (Putting On) - Proceed Clean to Dirty cluster_1 Doffing (Taking Off) - Proceed Dirty to Clean Don1 1. Gown/Suit Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Outer Gloves (over gown cuff) Don3->Don4 Doff1 1. Outer Gloves (Peel away) Doff2 2. Gown/Suit (Roll inside-out) Doff1->Doff2 Doff3 3. Goggles (Handle by straps) Doff2->Doff3 Doff4 4. Respirator (Handle by straps) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Wash 6. Wash Hands Thoroughly Doff5->Wash

Caption: The mandatory sequence for donning and doffing PPE to prevent exposure.

Disposal Plan: Managing Contaminated Waste

All materials, including PPE, that come into contact with Noxiptiline hydrochloride must be treated as hazardous chemical waste.[14]

Step-by-Step Disposal Methodology:

  • Segregation at Source: Establish a clearly labeled hazardous waste container within the immediate work area.

  • Immediate Disposal: As PPE is doffed, it should be placed directly into this container. Do not place contaminated items on benchtops or floors.

  • Container Sealing: Once the task is complete, or the container is full, securely seal the container (e.g., close the lid on a sharps container, tie the liner bag).

  • Waste Transfer: The sealed container should be transported to your institution's designated hazardous waste accumulation area.

  • Documentation and Pickup: Follow all institutional and local regulations for logging and scheduling the pickup of hazardous waste by certified professionals.

By adhering to this comprehensive safety and logistical plan, you build a self-validating system of protection. Each step, from initial risk assessment to final disposal, is designed to contain the hazard and protect the scientist. This commitment to procedural excellence is the foundation of trustworthy and repeatable research.

References

  • PCCA. (2022). Safety Data Sheet: Nortriptyline Hydrochloride USP. Source: PCCA. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Noxiptiline hydrochloride? Source: Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is Noxiptiline hydrochloride used for? Source: Patsnap Synapse. [Link]

  • Siddiqui, M. J., et al. (2024). Tricyclic Antidepressant Toxicity Treatment & Management. Source: Medscape. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Amitriptyline hydrochloride, 98%. Source: Chemos. [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Source: ILC Dover. [Link]

  • Sahan, M., & Mistry, C. (2023). Tricyclic Antidepressant Toxicity. Source: NCBI StatPearls. [Link]

  • Wikipedia. (2023). Tricyclic antidepressant overdose. Source: Wikipedia. [Link]

  • De Dietrich. (n.d.). White Paper: Powder Handling. Source: De Dietrich. [Link]

  • Pharmacy 180. (n.d.). Dibenzocyclo heptene derivatives. Source: Pharmacy 180. [Link]

  • Bussières, J. F., et al. (2018). Safe handling of hazardous drugs. Source: PMC. [Link]

  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE. Source: Scribd. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Source: OSHA. [Link]

  • Clinical Toxicology. (2007). Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. Source: Taylor & Francis Online. [Link]

  • Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs. Source: Duke Safety. [Link]

  • Clinical Toxicology. (2007). Tricyclic antidepressant poisoning: an evidence- based consensus guideline for out-of-hospital management. Source: Taylor & Francis Online. [Link]

  • Pharmacy 180. (n.d.). SAR of Dibenzo Cycloheptane Derivatives. Source: Pharmacy 180. [Link]

  • CEPE. (n.d.). Safe Handling Powder Coatings Guideline 9th Edition. Source: cepe.org. [Link]

  • Wikipedia. (2025). Dibenzocycloheptene. Source: Wikipedia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Noxiptiline hydrochloride
Reactant of Route 2
Reactant of Route 2
Noxiptiline hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.